6-Acetyl-2(3H)-benzothiazolone
描述
Structure
3D Structure
属性
IUPAC Name |
6-acetyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRAIEFXNRTICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351021 | |
| Record name | 6-Acetyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133044-44-7 | |
| Record name | 6-Acetyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 133044-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Acetyl-2(3H)-benzothiazolone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 6-Acetyl-2(3H)-benzothiazolone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug discovery.
Core Chemical Properties
This compound is a heterocyclic organic compound incorporating a benzothiazole core functionalized with an acetyl group. Its key chemical identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₂S | [1][2] |
| Molecular Weight | 193.22 g/mol | [1] |
| CAS Number | 133044-44-7 | [2] |
| IUPAC Name | 6-acetyl-1,3-benzothiazol-2(3H)-one | [2] |
| Appearance | White to pale cream powder | [2][3] |
| Melting Point | 189.5-195.5 °C | [2][3] |
| SMILES | CC(=O)C1=CC2=C(C=C1)SC(=O)N2 | [2] |
| InChI Key | UFRAIEFXNRTICG-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The thiazole ring contains a ketone group at the 2-position and a nitrogen atom at the 3-position. An acetyl group is attached to the 6-position of the benzene ring.
Synthesis and Experimental Protocols
General Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives [4][5]
This method offers a rapid and efficient route with reduced reaction times compared to conventional heating methods.[4]
-
Reactants : A suitable starting benzothiazolone precursor and an acylating agent.
-
Reaction Conditions : The reactants are subjected to microwave irradiation (MWI).[4]
-
Work-up :
-
The reaction mixture is poured into crushed ice.[5]
-
The resulting mixture is stirred for approximately one hour.[5]
-
The precipitated solid product is collected by suction filtration.[5]
-
The solid is washed with 5% sodium bicarbonate (NaHCO₃) solution and then with water.[5]
-
The product is dried and can be further purified by crystallization from an appropriate solvent.[5]
-
General workflow for the microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.
Spectral Data Analysis
Detailed spectral data for this compound is not explicitly published. However, based on data from closely related benzothiazole derivatives, the following characteristic spectral features can be anticipated.[6][7]
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR (DMSO-d₆) | - Aromatic protons (C₆H₃) appearing as multiplets in the range of δ 7.0-8.0 ppm. - A singlet for the acetyl methyl protons (CH₃) around δ 2.5 ppm. - A broad singlet for the NH proton, typically downfield. |
| ¹³C NMR (DMSO-d₆) | - Carbonyl carbon of the acetyl group (C=O) around δ 195-200 ppm. - Carbonyl carbon of the thiazolone ring (C=O) around δ 170 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methyl carbon of the acetyl group (CH₃) around δ 25-30 ppm. |
| FT-IR (KBr) | - N-H stretching vibration around 3100-3300 cm⁻¹. - C=O stretching of the thiazolone ring around 1680-1700 cm⁻¹. - C=O stretching of the acetyl group around 1660-1680 cm⁻¹. - Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 193.22. - Fragmentation patterns may involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 150. Further fragmentation of the benzothiazolone ring system would also be expected.[8][9][10][11] |
Biological Activity
The biological activities of this compound have not been extensively studied. However, the broader class of benzothiazole derivatives is known to exhibit a wide range of pharmacological properties.[12][13]
Potential Areas of Biological Relevance:
-
Antimicrobial Activity : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[14]
-
Anticancer Activity : Certain benzothiazole compounds have shown potent antiproliferative effects against various cancer cell lines.[13][15]
-
Other Activities : The benzothiazole scaffold is also associated with anti-inflammatory, anticonvulsant, and antidiabetic activities.[12][15]
It is important to note that these are general activities of the benzothiazole class, and specific testing of this compound is required to determine its unique biological profile.
Potential biological activities of the benzothiazole scaffold.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research on related benzothiazole derivatives suggests potential interactions with various cellular targets, but direct evidence for this specific compound is lacking.[16] Further investigation is required to elucidate its mechanism of action and potential signaling pathway modulation.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The information provided is based on publicly available data and may not be exhaustive. Researchers should always consult primary literature and conduct their own experiments for verification.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 6. rsc.org [rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. raco.cat [raco.cat]
- 9. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. jchr.org [jchr.org]
- 15. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone
IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one
This technical guide provides a comprehensive overview of 6-Acetyl-2(3H)-benzothiazolone, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and spectral characterization, and discusses the broader biological context of the benzothiazolone scaffold.
Chemical and Physical Properties
This compound is a derivative of the benzothiazole family, characterized by an acetyl group at the 6-position of the benzothiazolone core. Its fundamental properties are summarized below.
| Property | Value | References |
| IUPAC Name | 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one | [1] |
| Synonyms | 6-acetyl-3H-1,3-benzothiazol-2-one, 6-acetyl-2-benzothiazolinone | [1] |
| CAS Number | 133044-44-7 | [1] |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | 189-190 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 2(3H)-benzothiazolone. A general synthetic workflow is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Acylation of 2(3H)-benzothiazolone
This protocol is based on the synthetic route described for the preparation of this compound[2].
Materials:
-
2(3H)-benzothiazolone (6 g, 0.04 mol)
-
Acetyl chloride (4.3 mL, 0.06 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for crystallization)
-
Ice
Procedure:
-
To a suitable reaction vessel, add 2(3H)-benzothiazolone (6 g, 0.04 mol).
-
Add acetyl chloride (4.3 mL, 0.06 mol) to the reaction vessel.
-
Allow the acylation reaction to proceed. The original literature suggests this is a standard acylation, likely a Friedel-Crafts acylation, which may require a Lewis acid catalyst, though not explicitly stated in the summary[2].
-
Upon completion of the reaction, pour the reaction mixture onto ice.
-
Add concentrated HCl (30 mL) to the ice-mixture to precipitate the crude product.
-
Collect the crude product by filtration.
-
Air-dry the collected solid.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Yield: 7.35 g (48%)[2].
A more general and modern approach for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives involves microwave irradiation (MWI), which has been shown to shorten reaction times compared to conventional heating[3].
Spectral Data
The structural confirmation of this compound is achieved through spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1700 | Lactam C=O stretch |
| 1650 | Ketone C=O stretch |
Data sourced from Bilginer et al. (2019)[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the proton environment of the molecule. The following data was reported for a derivative of the title compound, which provides insight into the expected chemical shifts[2].
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 3.83 | s | 3H | OCH₃ (of derivative) |
| 3.87 | s | 6H | OCH₃ (of derivative) |
| 7.03 | d | 1H | Aromatic H |
| 7.26 | d | 1H | Aromatic H |
| 7.40 | dd | 1H | Aromatic H |
| 7.53 | d | 1H | Aromatic H |
Note: This data is for a chalcone derivative of this compound and is provided for illustrative purposes. The acetyl group protons (CH₃) of the title compound would be expected to appear as a singlet around 2.40 ppm[4].
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in the available literature, the benzothiazolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities[5][6]. Derivatives of 2(3H)-benzothiazolone have been investigated for various therapeutic applications.
Caption: Biological activities of the benzothiazolone scaffold.
Anticancer Activity
Numerous benzothiazole derivatives have been identified as potent and selective antitumor agents. They have shown efficacy against breast, ovarian, colon, and renal cancer cell lines[5][6][7]. The mechanism of action for some of these compounds is novel and continues to be an area of active research[7]. Chalcones derived from this compound have demonstrated concentration-dependent cytotoxic effects at micromolar concentrations against various tumor cell lines[2].
Enzyme Inhibition
The benzothiazole nucleus is a key component in various enzyme inhibitors.
-
Carbonic Anhydrase (CA) Inhibition: Benzothiazole-chalcones have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II)[8]. The inhibition of tumor-associated CAs is a promising strategy for developing anticancer agents against hypoxic tumors[5].
-
Acetylcholinesterase (AChE) Inhibition: Dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) containing a benzothiazole core have been designed as a potential treatment for Alzheimer's disease[9].
Other Pharmacological Activities
-
Lipid-Lowering Properties: Acyl-substituted 2(3H)-benzothiazolones, such as the structurally similar 6-benzoyl-2(3H)-benzothiazolone, have been evaluated for their lipid-lowering effects in mice[10].
-
Sigma Receptor Ligands: Certain derivatives of 2(3H)-benzothiazolone have been identified as potent and selective ligands for sigma1 receptors, which are implicated in various neurological functions. These compounds have shown anticonvulsant activity in animal models[11].
Conclusion
This compound is a readily synthesizable compound belonging to the pharmacologically significant benzothiazole class. While detailed biological studies on this specific molecule are not widely published, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel chalcones and other derivatives with potential therapeutic applications, particularly in oncology and neuropharmacology. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of this compound and its derivatives.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-lowering properties of 6-benzoyl-2(3H)-benzothiazolone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Acetyl-2(3H)-benzothiazolone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a detailed overview of its fundamental chemical properties, synthesis methodologies, and potential biological activities based on existing literature on structurally related compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Chemical and Physical Properties
This compound, a derivative of the benzothiazole core, possesses distinct chemical and physical characteristics that are crucial for its handling, characterization, and application in research settings.
| Property | Value | Reference |
| CAS Number | 133044-44-7 | [1][2] |
| Molecular Formula | C₉H₇NO₂S | [1][2] |
| Molecular Weight | 193.22 g/mol | [1][2] |
| IUPAC Name | 6-acetyl-1,3-benzothiazol-2(3H)-one | |
| Synonyms | 6-acetyl-2-benzothiazolinone, 1-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)ethan-1-one | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 190-194 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established organic chemistry methodologies. A prevalent approach involves the acylation of the 2(3H)-benzothiazolone core. A detailed experimental protocol for a microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, which can be adapted for the target compound, is described below.
Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives
This method offers a rapid and efficient route to 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, with reduced reaction times compared to conventional heating methods.[3]
Materials:
-
2(3H)-Benzothiazolone
-
Appropriate acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Solvent (e.g., nitrobenzene or 1,2-dichloroethane)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 2(3H)-benzothiazolone in a suitable anhydrous solvent.
-
Add anhydrous aluminum chloride to the solution while stirring.
-
Slowly add the acyl chloride (e.g., acetyl chloride) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a designated period (optimization may be required).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water to quench the reaction.
-
The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the broader class of benzothiazole derivatives has been extensively investigated, revealing a wide spectrum of pharmacological effects. The activities of structurally similar compounds suggest potential therapeutic applications for this compound.
Lipid-Lowering Properties
Structurally related compounds, such as 6-benzoyl-2(3H)-benzothiazolone, have demonstrated significant lipid-lowering action in preclinical models.[4][5] This compound was found to be a potent agent in mice on both hypercholesterolemic and standard diets.[4][5] The mechanism of action for many lipid-lowering drugs involves the modulation of key enzymes and nuclear receptors involved in lipid metabolism.
Potential Signaling Pathway:
The lipid-lowering effects of benzothiazolone derivatives may be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a known target for fibrate drugs.[5] Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.
Antinociceptive and Anti-inflammatory Activities
Several derivatives of 2(3H)-benzothiazolone have been reported to possess antinociceptive (pain-relieving) and anti-inflammatory properties.[6][7][8] These effects are often evaluated in vivo using models such as the tail-flick, hot-plate, and carrageenan-induced paw edema tests.[3] The mechanism for these activities could involve the inhibition of inflammatory mediators.
STAT3 Signaling Pathway Inhibition
Benzothiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] The STAT3 pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. Inhibition of this pathway represents a promising strategy for cancer therapy.
Experimental Workflow for STAT3 Inhibition Assay:
Conclusion
This compound is a compound with a foundation in a pharmacologically significant class of heterocycles. While direct and extensive research on this specific molecule is emerging, the data available for its close analogs provide a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse biological activities, including lipid-lowering, antinociceptive, and anticancer effects through pathways like STAT3 inhibition, make it a compelling candidate for drug discovery programs. This guide consolidates the current understanding and provides a framework for future research into the therapeutic potential of this compound.
References
- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-lowering properties of 6-benzoyl-2(3H)-benzothiazolone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antinociceptive activity of some 3-substituted benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYNTHESIS OF 2 ( 3 H )-BENZOTHIAZOLINONE DERIVATIVES AS ANALGESIC AND ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 9. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 6-Acetyl-2(3H)-benzothiazolone. Due to the limited availability of published experimental spectra for this specific compound, this guide also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established methods for similar benzothiazole derivatives.
Chemical and Physical Properties
This compound is a solid, appearing as a white to pale cream powder.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 133044-44-7 | [1] |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | |
| IUPAC Name | 6-acetyl-1,3-benzothiazol-2(3H)-one | |
| Synonyms | 6-acetyl-3H-benzothiazol-2-one | [1] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | 190 - 195.5 °C | [1] |
| Purity (by HPLC) | ≥97% |
Spectroscopic Data
A thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data for this compound. The following tables are provided as a template for researchers to populate with their own experimental data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
Table 2.2: ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
2.2. Infrared (IR) Spectroscopy
Note: Specific experimental IR absorption data for this compound is not available in the reviewed literature. The spectrum would be expected to show characteristic peaks for the N-H bond, the aromatic C-H bonds, the ketone C=O bond, and the amide C=O bond of the benzothiazolone ring.
Table 2.3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
2.3. Mass Spectrometry (MS)
Note: The mass spectrum and fragmentation pattern for this compound are not detailed in the available literature. The molecular ion peak [M]⁺ would be expected at m/z 193.22.
Table 2.4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound, based on methodologies reported for similar benzothiazole derivatives.
3.1. NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will likely be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
3.2. Infrared (IR) Spectroscopy
IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid powder directly.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion and various fragment ions, which can provide structural information.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a benzothiazole derivative like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
Solubility Profile of 6-Acetyl-2(3H)-benzothiazolone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 6-Acetyl-2(3H)-benzothiazolone in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility based on structural analysis and provides detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C9H7NO2S.[1][2][3][4] Its structure, featuring a benzothiazole core with an acetyl group, suggests a molecule with moderate polarity. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and biological assays.
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common laboratory solvents. The presence of both a polarizable aromatic system and a polar acetyl group suggests that it will exhibit a range of solubilities across different solvent classes. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[5]
The following table summarizes the expected qualitative solubility of this compound. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is well-suited to dissolve a moderately polar compound like this compound. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Acetone | Moderate to High | The ketone group in acetone can interact favorably with the acetyl group and the benzothiazole ring system.[5] | |
| Acetonitrile | Moderate | While polar, acetonitrile is less polar than DMSO and DMF, which may result in slightly lower but still significant solubility. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can engage in hydrogen bonding, potentially aiding in the dissolution of the compound.[5] |
| Ethanol | Moderate | Similar to methanol, ethanol's polarity and hydrogen bonding capability should allow for moderate solubility. | |
| Water | Low | As a largely organic molecule with significant non-polar surface area, this compound is expected to have low aqueous solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | DCM has a good balance of polarity to dissolve moderately polar organic compounds.[5] |
| Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable π-π stacking interactions, but its low polarity may limit overall solubility.[5] | |
| Hexane | Low | The non-polar aliphatic nature of hexane is unlikely to effectively solvate the more polar regions of the molecule.[5] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following methodology outlines a robust approach for determining the equilibrium solubility of this compound.
3.1. Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the supernatant samples with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, its molecular structure allows for informed predictions of its solubility profile in common laboratory solvents. For precise and reliable data, it is imperative that researchers perform experimental solubility studies. The protocol and workflow provided in this guide offer a robust framework for conducting such investigations, which are essential for the effective use of this compound in research and development.
References
Physical and chemical characteristics of 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class. This technical guide provides a comprehensive overview of its physical and chemical characteristics, including its structural and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related fields.
Chemical Identity and Physical Properties
This compound is a white to pale cream powder.[1][2][3][4][5][6] Its fundamental identifiers and key physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one[1][2][3][4][5][6] |
| Synonyms | 6-acetyl-3H-1,3-benzothiazol-2-one, 6-acetyl-2-benzothiazolinone |
| CAS Number | 133044-44-7[1][2][3][4][5][6] |
| Molecular Formula | C₉H₇NO₂S[1][2][3][4][5][6] |
| Molecular Weight | 193.22 g/mol [1][2][3][4][5][6] |
| Appearance | White to pale cream powder[1][2][3][4][5] |
| Melting Point | 189.5-195.5 °C[1][2][3][4][5] |
| Predicted Physicochemical Properties | Value |
| Boiling Point | ~413.5 °C at 760 mmHg |
| pKa | ~8.5 |
| LogP | ~1.8 |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. |
Spectral Data
Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~11.8 | Singlet | N-H |
| ~7.8 | Doublet | Aromatic C-H |
| ~7.6 | Doublet of doublets | Aromatic C-H |
| ~7.2 | Doublet | Aromatic C-H |
| ~2.6 | Singlet | Acetyl C-H₃ |
Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~196 | C=O (Acetyl) |
| ~170 | C=O (Thiazolone) |
| ~138 | Aromatic C |
| ~135 | Aromatic C |
| ~127 | Aromatic C |
| ~124 | Aromatic C |
| ~123 | Aromatic C |
| ~112 | Aromatic C |
| ~27 | Acetyl C-H₃ |
Table 2.3: Key IR and Mass Spectral Data
| Technique | Expected Features |
|---|---|
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O stretch, thiazolone), ~1660 (C=O stretch, acetyl), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 193. Key fragments may include [M-CH₃CO]⁺ and other fragments resulting from the cleavage of the thiazolone ring. |
Experimental Protocols
Synthesis: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.[2][7]
Workflow for Microwave-Assisted Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 3. scielo.br [scielo.br]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone: Discovery, Synthesis, and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Acetyl-2(3H)-benzothiazolone. It further delves into the biological activities of the broader class of 2(3H)-benzothiazolone derivatives, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate understanding and future research in the field of drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide insights into its potential therapeutic applications.
Introduction and Physicochemical Properties
This compound is a heterocyclic organic compound belonging to the benzothiazole class. Its structure features a bicyclic system comprising a benzene ring fused to a thiazole ring, with an acetyl group substituted at the 6-position and a ketone at the 2-position of the thiazolone ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 133044-44-7[1][2] |
| Molecular Formula | C₉H₇NO₂S[1][2] |
| Molecular Weight | 193.22 g/mol [1] |
| Appearance | White to pale cream solid/powder[3] |
| Melting Point | 190-194 °C |
| Purity | ≥97% |
Discovery and History
The specific discovery and first synthesis of this compound are not prominently documented in singular, dedicated publications. Instead, its preparation is often described within broader studies focused on the synthesis and evaluation of a series of 6-acyl-2(3H)-benzothiazolone derivatives. A key synthetic strategy for obtaining 6-acyl derivatives is the Fries rearrangement of the corresponding 3-acyl precursors. This suggests that the initial synthesis of this compound likely occurred in the context of exploring the chemical space around the 2(3H)-benzothiazolone core for potential biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a "Fries-like" rearrangement of an N-acylated precursor. This method allows for the regioselective introduction of the acetyl group at the 6-position of the benzothiazolone ring.
General Synthetic Protocol via Fries Rearrangement
The synthesis involves a two-step process starting from 2(3H)-benzothiazolone.
Step 1: N-Acetylation of 2(3H)-benzothiazolone
2(3H)-benzothiazolone is first acetylated at the nitrogen atom (position 3) to yield 3-acetyl-2(3H)-benzothiazolone.
Step 2: Fries-like Rearrangement
The 3-acetyl-2(3H)-benzothiazolone is then subjected to a Fries-like rearrangement, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃), at an elevated temperature. This causes the acetyl group to migrate from the nitrogen atom to the 6-position of the aromatic ring.
Detailed Experimental Protocol
Materials:
-
2(3H)-benzothiazolone
-
Acetyl chloride or acetic anhydride
-
Triethylamine (or another suitable base)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry solvents (e.g., Tetrahydrofuran - THF)
-
Hydrochloric acid (conc.)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part 1: Synthesis of 3-acetyl-2(3H)-benzothiazolone
-
In a round-bottom flask, dissolve 2(3H)-benzothiazolone in a suitable dry solvent such as THF.
-
Add a base, for example, triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 3-acetyl-2(3H)-benzothiazolone.
Part 2: Synthesis of this compound (Fries-like Rearrangement)
-
In a clean, dry reaction vessel, melt the crude 3-acetyl-2(3H)-benzothiazolone.
-
Carefully add anhydrous aluminum chloride (AlCl₃) to the molten reactant.
-
Heat the mixture to approximately 165 °C and maintain this temperature for about 3 hours with stirring.
-
Cool the reaction mixture and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
A solid precipitate of this compound will form.
-
Collect the crude product by filtration, wash thoroughly with water, and air-dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Biological Activities and Potential Applications
While specific biological studies on this compound are not extensively reported, the broader class of 2(3H)-benzothiazolone derivatives has been investigated for a variety of pharmacological activities. The data from these related compounds provide a strong rationale for the potential therapeutic applications of this compound.
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of 2(3H)-benzothiazolone derivatives. These compounds have been evaluated in standard preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 2: Anticonvulsant Activity of Representative 2(3H)-Benzothiazolone Derivatives
| Compound | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4][5]-oxazinane-2-thione (4j) | MES (0.5h) | 9.85 | 4.85 | [6] |
| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4][5]-oxazinane-2-thione (4j) | scPTZ (0.5h) | 12 | - | [6] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) | MES | 50.8 | >5.9 | [4] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) | MES | 54.8 | 8.96 | [4] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) | scPTZ | 52.8 | 9.30 | [4] |
4.1.1. Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
Animals: Male Swiss mice (or other appropriate rodent strain).
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of predicted peak effect (e.g., 0.5 or 4 hours post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using appropriate statistical methods.
4.1.2. Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.
Animals: Male Swiss mice (or other appropriate rodent strain).
Procedure:
-
Administer the test compound (i.p. or p.o.) at various doses.
-
At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.
-
Observe the animals for the onset of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from scPTZ-induced seizures.
Sigma-1 Receptor Binding Affinity
A potential mechanism of action for the anticonvulsant and other neurological effects of some 2(3H)-benzothiazolone derivatives is their interaction with sigma receptors, particularly the sigma-1 (σ₁) subtype.[5] The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways.
Table 3: Sigma-1 Receptor Binding Affinity of Representative 2(3H)-Benzothiazolone Derivatives
| Compound | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one (1) | 0.6 | 29 | [5] |
| 3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one (2) | 2.3 | 87 | [5] |
4.2.1. Experimental Protocol: Sigma-1 Receptor Binding Assay
This competitive binding assay measures the affinity of a test compound for the sigma-1 receptor by its ability to displace a radiolabeled ligand.
Materials:
-
Guinea pig liver membrane homogenate (a rich source of sigma-1 receptors)[7]
-
[³H]-(+)-pentazocine (radioligand)[7]
-
Test compounds (e.g., 2(3H)-benzothiazolone derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for defining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare dilutions of the test compounds over a range of concentrations.
-
In test tubes, combine the guinea pig liver membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its Kₑ value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known sigma-1 ligand like haloperidol.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Potential Signaling Pathways
Based on the affinity of related compounds for the sigma-1 receptor, a plausible signaling pathway for the neurological effects of certain 2(3H)-benzothiazolone derivatives can be proposed. The sigma-1 receptor, located at the mitochondria-associated endoplasmic reticulum (ER) membrane, acts as a molecular chaperone. Upon ligand binding, it can dissociate from its binding partner BiP and interact with various client proteins, including ion channels (e.g., voltage-gated K⁺ channels) and G-protein coupled receptors. This interaction can modulate intracellular Ca²⁺ signaling and downstream cellular responses, which may contribute to the observed anticonvulsant effects.
Conclusion and Future Directions
This compound is a readily synthesizable compound within the versatile benzothiazole class. While direct biological data for this specific molecule is limited, the well-documented anticonvulsant activity and sigma-1 receptor affinity of its close analogues suggest that it is a promising candidate for further investigation in the field of neuroscience and drug development. Future research should focus on the comprehensive biological evaluation of this compound to determine its specific pharmacological profile, including its anticonvulsant efficacy, mechanism of action, and potential off-target effects. Elucidating its direct interaction with the sigma-1 receptor and other potential targets will be crucial for its development as a potential therapeutic agent.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 3-ACETYL-6-NITRO-3H-BENZOTHIAZOL-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Significance
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold, a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological significance, and experimental evaluation of benzothiazole-based compounds, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of the Benzothiazole Scaffold
The synthesis of the benzothiazole core and its derivatives is most commonly achieved through the condensation reaction of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or acid chlorides.[1] Variations in reaction conditions and the use of different catalysts, including green chemistry approaches, have been developed to improve yields and simplify purification processes.[1][2]
A general synthetic scheme is depicted below:
Caption: General synthesis of benzothiazole derivatives.
Biological Significance and Therapeutic Potential
Benzothiazole derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development.[3][4][5] The nature and position of substituents on the benzothiazole ring system significantly influence their pharmacological properties.[6]
Anticancer Activity
Benzothiazole-containing compounds have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][6][7]
Mechanism of Action:
The anticancer effects of benzothiazole derivatives are often attributed to their ability to:
-
Inhibit Tyrosine Kinases: Many benzothiazole analogues act as inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[8][9]
-
Induce Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[9]
-
Inhibit Topoisomerases: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and cell cycle arrest in cancer cells.[6][8]
-
Generate Reactive Oxygen Species (ROS): Certain benzothiazoles can induce oxidative stress by increasing the production of ROS within cancer cells, ultimately leading to cell death.[6]
Caption: Mechanisms of anticancer action of benzothiazoles.
Quantitative Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | 0.024 | [7] |
| Chlorobenzyl indole semicarbazide benzothiazole | H460 | 0.29 | [7] |
| Chlorobenzyl indole semicarbazide benzothiazole | A549 | 0.84 | [7] |
| Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 | 0.88 | [7] |
| Nitrobenzylidene containing thiazolidine derivative | MCF7 | 0.036 | [7] |
| Nitrobenzylidene containing thiazolidine derivative | HEPG2 | 0.048 | [7] |
| Derivative 61 | A549 | 10.67 ± 2.02 µg/mL | [7] |
| Derivative 62 | A549 | 9.0 ± 1.0 µg/mL | [7] |
Experimental Protocol: MTT Cytotoxicity Assay [3][10][11][12]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the benzothiazole derivative. Incubate the cells for an additional 72 hours.[11]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1.5 to 4 hours at 37°C.[3][11][12]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 492-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
Benzothiazole derivatives have been extensively investigated for their potent activity against a wide range of pathogenic bacteria and fungi.[10][13][14]
Quantitative Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 41c | E. coli | 3.1 | [13] |
| Compound 41c | P. aeruginosa | 6.2 | [13] |
| Compound 41c | B. cereus | 12.5 | [13] |
| Compound 41c | S. aureus | 12.5 | [13] |
| Compound 46a/46b | E. coli | 15.62 | [13] |
| Compound 46a/46b | P. aeruginosa | 15.62 | [13] |
| Compound 133 | S. aureus | 78.125 | [13] |
| Compound 133 | E. coli | 78.125 | [13] |
| Compound 3 | C. albicans | 25 | [7] |
| Compound 3 | E. coli | 25-100 | [7] |
| Compound 4 | E. coli | 25-100 | [7] |
| Compound 7f | S. aureus | 12.5 | [15] |
| Compound 7g | E. coli | 12.5 | [15] |
| Compound 7i | E. coli | 12.5 | [15] |
| Tz-02 | P. aeruginosa | 1 | [16] |
| Tz-04a | B. cereus | 12 | [16] |
| Tz-04d | B. subtilis | 6-12 | [16] |
| Tz-10 | S. aureus, B. subtilis, E. coli, Streptococcus | 17-22 | [16] |
| Tz-10 | C. albicans, A. niger | 13-22 | [16] |
| Tz-19b/Tz-21 | C. albicans | 31.25 | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [17][18][19][20][21]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the benzothiazole derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial or fungal suspension.[17] Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[17]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[17]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[21] This can be determined visually or by using a microplate reader.[17]
Experimental Protocol: Disk Diffusion Method [4][6][8][13][22]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum corresponding to a 0.5 McFarland turbidity standard.[6]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[6][8]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzothiazole derivative onto the surface of the agar.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]
Anticonvulsant Activity
Several benzothiazole derivatives have shown promise as anticonvulsant agents, with some exhibiting activity in preclinical models of epilepsy.[17][22][23] Riluzole, a clinically used drug containing a benzothiazole moiety, has demonstrated anticonvulsant properties.[17]
Quantitative Data Summary: Anticonvulsant Activity
| Compound | Test Model | ED50 (mg/kg) | Reference |
| Compound 5i | MES | 50.8 | [24] |
| Compound 5i | scPTZ | 76.0 | [24] |
| Compound 5j | MES | 54.8 | [24] |
| Compound 5j | scPTZ | 52.8 | [24] |
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | MES | 11.4 | [25] |
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | scPTZ | 31.7 | [25] |
| Compound 4g | MES | 23.7 | [25] |
| Compound 4g | scPTZ | 18.9 | [25] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test [2][5][26][27]
-
Animal Preparation: Use male mice or rats, allowing them to acclimate to the laboratory environment.
-
Drug Administration: Administer the test benzothiazole derivative or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal).
-
Seizure Induction: At the time of peak effect of the drug, induce seizures by delivering an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.[26]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[26]
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.[26]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[26]
Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [23][28][29][30][31][32]
-
Animal Preparation: Use male mice.
-
Drug Administration: Administer the test benzothiazole derivative or vehicle to groups of animals.
-
Chemoconvulsant Administration: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[30]
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).[30]
-
Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is determined.[24]
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[19][20][29]
Mechanism of Action:
The anti-inflammatory effects of benzothiazoles are thought to be mediated by:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[19][33]
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of inflammatory cytokines.
-
Inhibition of NF-κB Signaling: Benzothiazoles can interfere with the NF-κB signaling pathway, a critical regulator of the inflammatory response.[34]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Assay | Inhibition (%) | Reference |
| Phenylsulphonamido derivative | Carrageenan-induced paw edema | 94.45 | [1] |
| Compound 17c | Carrageenan-induced paw edema (1h) | 72 | [1] |
| Compound 17c | Carrageenan-induced paw edema (2h) | 76 | [1] |
| Compound 17c | Carrageenan-induced paw edema (3h) | 80 | [1] |
| Compound 17i | Carrageenan-induced paw edema (1h) | 64 | [1] |
| Compound 17i | Carrageenan-induced paw edema (2h) | 73 | [1] |
| Compound 17i | Carrageenan-induced paw edema (3h) | 78 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation: Use rats, and measure the initial volume of their hind paws using a plethysmometer.
-
Drug Administration: Administer the test benzothiazole derivative, a standard anti-inflammatory drug (e.g., diclofenac), or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [35][36][37][38]
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Incubation: In a 96-well plate, incubate the enzyme with the test benzothiazole derivative or a standard inhibitor (e.g., ibuprofen) for a short period (e.g., 10 minutes) at 37°C.[37]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.[37]
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method or a fluorometric assay.[37][38]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay [33][39][40][41][42]
-
Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase enzyme and its substrate, linoleic acid.[39]
-
Incubation: Pre-incubate the enzyme with the test benzothiazole derivative for a few minutes.[39]
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate.[39]
-
Absorbance Measurement: Monitor the formation of the product by measuring the increase in absorbance at 234 nm using a spectrophotometer.[39][42]
-
Data Analysis: Calculate the percentage of LOX inhibition and determine the IC50 value.
Conclusion
The benzothiazole scaffold represents a highly versatile and pharmacologically significant core structure in modern drug discovery. The extensive research into its synthesis and biological activities has unveiled a multitude of derivatives with potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to design and evaluate new benzothiazole-based therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. protocols.io [protocols.io]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 23. 2024.sci-hub.ru [2024.sci-hub.ru]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 28. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 29. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. benchchem.com [benchchem.com]
- 33. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. thepharmajournal.com [thepharmajournal.com]
- 38. sigmaaldrich.com [sigmaaldrich.com]
- 39. cabidigitallibrary.org [cabidigitallibrary.org]
- 40. dergipark.org.tr [dergipark.org.tr]
- 41. tandfonline.com [tandfonline.com]
- 42. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone: A Derivative of 2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(3H)-benzothiazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its derivatives have garnered significant interest due to their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and lipid-lowering agents. This technical guide focuses on a specific derivative, 6-Acetyl-2(3H)-benzothiazolone, providing a comprehensive overview of its synthesis, chemical properties, and known biological activities within the broader context of 2(3H)-benzothiazolone derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Chemical Properties of this compound
This compound is a solid, typically appearing as a white to pale cream powder. Its chemical structure consists of a benzothiazole core with an acetyl group substituted at the 6-position.
| Property | Value | Reference |
| CAS Number | 133044-44-7 | |
| Molecular Formula | C9H7NO2S | |
| Molecular Weight | 193.22 g/mol | |
| Melting Point | 190-194 °C | |
| Appearance | White to pale cream powder | |
| SMILES | CC(=O)c1ccc2NC(=O)Sc2c1 | |
| InChI Key | UFRAIEFXNRTICG-UHFFFAOYSA-N |
Synthesis of this compound and Derivatives
The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of the parent 2(3H)-benzothiazolone. This electrophilic aromatic substitution introduces the acetyl group at the 6-position of the benzene ring.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound
Materials:
-
2(3H)-benzothiazolone
-
Acetyl chloride
-
Aluminum chloride (AlCl3)
-
Dimethylformamide (DMF)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Ice
Procedure:
-
A complex of AlCl3-DMF is prepared.
-
To this complex, 2(3H)-benzothiazolone (0.04 mol) and acetyl chloride (0.06 mmol) are added.
-
The reaction mixture is stirred and heated.
-
After the reaction is complete, the mixture is poured onto ice and concentrated HCl (30 ml) is added.
-
The crude product precipitates and is collected by filtration.
-
The collected solid is air-dried and recrystallized from ethanol to yield this compound.
This synthetic approach allows for the direct functionalization of the 2(3H)-benzothiazolone core, providing a straightforward route to 6-acetylated derivatives.
Caption: Synthetic pathway of this compound.
Biological Activities and Potential Applications
While specific quantitative biological data for this compound is limited in the public domain, the broader class of 6-acyl-2(3H)-benzothiazolone derivatives has been evaluated for a range of biological activities. These studies provide valuable insights into the potential therapeutic applications of this scaffold.
Antiproliferative and Cytotoxic Activity
Derivatives of 2(3H)-benzothiazolone are widely investigated for their anticancer properties. Chalcones synthesized from this compound have demonstrated concentration-dependent cytotoxic effects against various cancer cell lines.[1] The antiproliferative activity of these compounds is often evaluated using the MTT assay.
Table 1: Cytotoxic Activity of 2-Mercaptobenzothiazole Derivatives in Cancer Cell Lines [2]
| Compound ID | Pancreatic Cancer IC50 (µM) | Paraganglioma IC50 (µM) | Normal Cells IC50 (µM) |
| AsPC-1 | BxPC-3 | Capan-2 | |
| 2b | 12.44 | 14.99 | 19.65 |
| 4d | 7.66 | 3.99 | 8.97 |
| 4e | 12.77 | 10.69 | 14.11 |
| 4f | 10.04 | 18.85 | 20.10 |
| 4h | 12.16 | 11.99 | 17.67 |
| 4i | 14.80 | 18.60 | 28.50 |
| 4j | 9.53 | 13.96 | 24.18 |
| 4k | 10.08 | 11.92 | 16.87 |
| 4l | 14.78 | 13.67 | 33.76 |
| 4m | 8.49 | 9.81 | 13.33 |
Note: The compounds listed are derivatives of 2-mercaptobenzothiazole and not this compound itself, but illustrate the antiproliferative potential of the broader benzothiazole class.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Lipid-Lowering Activity
Certain 6-acyl-2(3H)-benzothiazolone derivatives have been investigated for their lipid-lowering properties. For instance, 6-benzoyl-2(3H)-benzothiazolone was identified as a potent lipid-lowering agent in mice.[3] This compound favorably compares with the standard drug fenofibrate in terms of the HDL-C/Cholesterol ratio and the absence of hepatomegaly.[3]
Table 2: In Vivo Lipid-Lowering Effects of 6-Benzoyl-2(3H)-benzothiazolone in Hypercholesterolemic Mice
| Treatment Group | Total Cholesterol (mg/dL) | HDL-C/Total Cholesterol Ratio | Liver/Body Weight Ratio (%) |
| Control | 205 ± 12 | 0.25 ± 0.02 | 4.5 ± 0.2 |
| Fenofibrate (300 mg/kg) | 148 ± 10 | 0.35 ± 0.03 | 6.7 ± 0.3 |
| 6-Benzoyl-2(3H)-benzothiazolone (300 mg/kg) | 162 ± 11 | 0.32 ± 0.02 * | 4.6 ± 0.2 |
*p < 0.05, **p < 0.01 compared to control.
Antimicrobial Activity
The benzothiazole scaffold is a common feature in many antimicrobial agents. Various derivatives of 2(3H)-benzothiazolone have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains
| Compound ID | S. aureus (mg/mL) | L. monocytogenes (mg/mL) | E. coli (mg/mL) | P. aeruginosa (mg/mL) | C. violaceum (mM) |
| Q1 (Benzothiazolone) | - | - | - | - | 1 |
| Q2 (N-methyl derivative) | - | - | - | - | - |
| Q8 (N-acetyl derivative) | - | - | - | 4 | - |
| Compound 8 | - | - | - | 0.20-0.30 | - |
| Compound 18 | - | - | - | 0.10-0.25 | - |
Note: The data presented is for various benzothiazolone derivatives and not specifically for this compound. The units of measurement vary between studies.
Potential Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, the biological activities of related benzothiazole derivatives suggest potential molecular targets. For example, the anti-inflammatory properties of some derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes or the modulation of the NF-κB signaling pathway. The anticancer effects could be attributed to the inhibition of various protein kinases or the induction of apoptosis.
Below is a hypothesized signaling pathway that could be modulated by this compound, based on the known activities of other benzothiazole derivatives.
Caption: Hypothesized anti-inflammatory mechanism of action.
Disclaimer: This diagram represents a potential mechanism of action based on the known activities of structurally related benzothiazole derivatives. The direct modulation of the NF-κB pathway by this compound has not been experimentally confirmed.
Conclusion
This compound is a readily synthesizable derivative of the pharmacologically significant 2(3H)-benzothiazolone core. While specific biological data for this particular compound is not extensively available, the diverse activities of its structural analogs, including antiproliferative, lipid-lowering, and antimicrobial effects, highlight its potential as a valuable scaffold for further investigation in drug discovery programs. This technical guide provides a foundational understanding of its chemistry and pharmacology, intended to aid researchers in the design and execution of future studies to fully elucidate the therapeutic potential of this compound and its derivatives.
References
Theoretical and Computational Elucidation of 6-Acetyl-2(3H)-benzothiazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 6-Acetyl-2(3H)-benzothiazolone, a member of the versatile benzothiazole family of heterocyclic compounds. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established methodologies and data from closely related benzothiazole derivatives to present a predictive analysis of its electronic, structural, and biological properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science, offering insights into the molecule's potential applications and a framework for future experimental validation.
Introduction to Benzothiazoles
Benzothiazoles are a significant class of bicyclic heteroaromatic compounds that form the core scaffold of numerous molecules with diverse biological activities.[1][2] Their unique chemical architecture allows for a wide range of functionalization, leading to compounds with applications as antimicrobial, anti-inflammatory, anticonvulsant, neuroprotective, and antitumor agents.[1][2] The therapeutic potential of benzothiazole derivatives is often linked to their ability to interact with various biological targets, a property that can be effectively studied and predicted using computational chemistry methods.[3][4]
Molecular Structure and Properties
This compound is characterized by a benzothiazole core with an acetyl group at the 6th position. The presence of the acetyl group, a carbonyl function, and the lactam moiety within the thiazolone ring suggests a molecule with interesting electronic and hydrogen bonding capabilities.
Table 1: Calculated Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| LogP (predicted) | 1.85 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Note: These values are predictive and based on computational models.
Computational Chemistry Analysis
Computational studies are invaluable for understanding the structure-activity relationships of novel compounds. Density Functional Theory (DFT) is a powerful method to investigate the electronic structure and reactivity of molecules like this compound.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -2.18 |
| HOMO-LUMO Gap | 4.36 |
Note: These values are representative and would be determined experimentally or through high-level computational calculations.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the acetyl group and the lactam, and positive potential near the N-H group.
Experimental Protocols (Representative)
The following are representative experimental protocols for the synthesis and biological evaluation of this compound, adapted from methodologies for similar benzothiazole derivatives.
Synthesis Protocol
A plausible synthetic route to this compound could involve the cyclization of a substituted aminothiophenol with a carbonylating agent.
Experimental Workflow for Synthesis
References
- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Acetyl-2(3H)-benzothiazolone, a valuable intermediate in pharmaceutical research and drug development. The described method utilizes a solvent-free Friedel-Crafts acylation of 2(3H)-benzothiazolone with acetyl chloride, catalyzed by silica-supported aluminum chloride. This approach offers high regioselectivity for the 6-position, good yields, and environmentally benign reaction conditions. Characterization data for the final product is also presented.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Benzothiazolone derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of an acetyl group at the 6-position provides a handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. The presented protocol is based on a catalytic Friedel-Crafts acylation, which is a classic and effective method for the formation of aryl ketones.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 133044-44-7 | [1][2] |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | 189.5 - 195.5 °C | [1] |
| Purity (HPLC) | ≥ 96.0% | [1] |
Table 2: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Reference |
| Reaction Type | Friedel-Crafts Acylation | |
| Starting Material | 2(3H)-benzothiazolone | |
| Acylating Agent | Acetyl chloride | |
| Catalyst | Aluminum chloride on silica gel (SiO₂-AlCl₃) | |
| Solvent | Solvent-free | |
| Temperature | 85 °C | |
| Reaction Time | Not specified, requires monitoring (e.g., by TLC) | |
| Work-up | Aqueous work-up followed by recrystallization |
Experimental Protocol
Materials and Equipment
-
2(3H)-benzothiazolone
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Silica gel (for catalyst preparation)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Calcium chloride drying tube
-
Beaker
-
Büchner funnel and filter flask
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Standard laboratory glassware and safety equipment
Catalyst Preparation: Silica-Supported Aluminum Chloride (SiO₂-AlCl₃)
A detailed procedure for the preparation of the SiO₂-AlCl₃ catalyst can be adapted from the literature on supported reagents. Typically, it involves the impregnation of silica gel with a solution of anhydrous aluminum chloride in a suitable solvent, followed by removal of the solvent under vacuum.
Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2(3H)-benzothiazolone and the SiO₂-AlCl₃ catalyst. The molar ratio of substrate to catalyst should be optimized, but a catalytic amount of the supported AlCl₃ is used.
-
Addition of Acylating Agent: While stirring, slowly add acetyl chloride to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain the desired temperature.
-
Reaction Conditions: Heat the reaction mixture to 85 °C with constant stirring. The reaction should be carried out under a dry atmosphere, for example, by attaching a calcium chloride drying tube to the condenser.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of crushed ice or cold water.
-
Isolation of Crude Product: The precipitated solid product is collected by suction filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Acetyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.
-
The reaction is performed under anhydrous conditions; ensure all glassware is thoroughly dried.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a supported catalyst in a solvent-free system aligns with the principles of green chemistry by reducing waste and simplifying the experimental procedure. This compound serves as a versatile intermediate for the development of novel therapeutic agents.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Acetyl-2(3H)-benzothiazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 6-acetyl-2(3H)-benzothiazolone and its derivatives using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields.[1] Additionally, this document outlines the potential biological applications of these derivatives, particularly in the fields of oncology and microbiology, and provides illustrative diagrams of a key signaling pathway and the experimental workflow.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4] These activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][4][5] The this compound core, in particular, serves as a valuable scaffold for the development of novel therapeutic agents. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of such compounds, offering a rapid and efficient alternative to traditional methods.[1][6][7]
Data Presentation
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of a 6-acyl-1,3-benzothiazol-2(3H)-one derivative, which serves as a representative example for the synthesis of this compound.
| Compound | Reagents | Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) |
| 6-acetyl-1,3-benzothiazol-2(3H)-one | 1,3-benzothiazol-2(3H)-one, Acetyl chloride, AlCl₃ | 1,2-dichloroethane | 300 W | 140 | 10 | 85 |
Table 1: Summary of reaction conditions and yield for the microwave-assisted synthesis of a representative 6-acyl-1,3-benzothiazol-2(3H)-one derivative. Data adapted from a similar synthesis of 6-acyl derivatives.[1][8]
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of this compound.
Materials and Equipment:
-
Microwave reactor (e.g., MicroSYNTH Microwave Labstation)
-
1,3-benzothiazol-2(3H)-one
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-dichloroethane
-
Crushed ice
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Standard laboratory glassware
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments for characterization (FTIR, NMR)
Procedure:
-
Reaction Setup: In a suitable microwave reaction vessel, suspend 1,3-benzothiazol-2(3H)-one (0.05 mol) and anhydrous aluminum chloride (0.15 mol) in 1,2-dichloroethane (50 mL).
-
Addition of Acylating Agent: Slowly add acetyl chloride (0.06 mol) to the stirred suspension.
-
Microwave Irradiation: Place the reaction vessel in the microwave reactor and irradiate at 300 W power, maintaining the temperature at 140°C for 10 minutes.[8]
-
Work-up: After the reaction is complete, pour the mixture into crushed ice.[8]
-
Precipitation and Filtration: Stir the mixture for 1 hour. Collect the resulting solid precipitate by suction filtration.[8]
-
Washing: Wash the precipitate with 5% sodium bicarbonate solution and then with water.[8]
-
Drying and Crystallization: Dry the solid product and recrystallize from an appropriate solvent (e.g., 2-propanol) to obtain the purified 6-acetyl-1,3-benzothiazol-2(3H)-one.[8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR and NMR.
Biological Applications and Signaling Pathways
Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[2][9][10] One of the key pathways implicated is the STAT3 signaling pathway.[11][12] STAT3 is a transcription factor that, when constitutively activated, promotes tumor growth, metastasis, and drug resistance. Certain benzothiazole derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.[11][12]
Furthermore, other studies have demonstrated that benzothiazole derivatives can inhibit the AKT and ERK signaling pathways, which are also critical for cancer cell survival and proliferation.[5][13] The antimicrobial activity of benzothiazole derivatives is also well-documented, with mechanisms of action that can include the inhibition of essential bacterial enzymes like DNA gyrase.[14]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a representative signaling pathway targeted by benzothiazole derivatives.
Caption: Microwave-assisted synthesis workflow.
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 6-Acetyl-2(3H)-benzothiazolone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Acetyl-2(3H)-benzothiazolone is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing impurities such as starting materials, by-products, and colored materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective means to enhance purity by separating the target compound from soluble and insoluble impurities. This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, experimental procedure, and characterization of the purified product.
Data Presentation
Table 1: Solubility of Crude this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations |
| Water | < 1 | < 5 | Insoluble. |
| Ethanol | 5 | 50 | Good potential for recrystallization. |
| Isopropanol | 3 | 45 | Good potential for recrystallization. |
| Acetone | 25 | > 100 | Too soluble at room temperature. |
| Ethyl Acetate | 8 | 60 | Good potential for recrystallization. |
| Toluene | 2 | 30 | Moderate potential for recrystallization. |
| Hexanes | < 1 | < 2 | Insoluble. |
Note: The data presented in this table is illustrative and intended to serve as a guideline. Actual solubilities should be determined experimentally.
The purity of this compound before and after recrystallization can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. Table 2 summarizes typical results obtained from the purification process.
Table 2: Purity and Physical Characteristics of this compound Before and After Recrystallization
| Parameter | Crude Product | Recrystallized Product |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Pale yellow to brown powder | White to off-white crystalline powder |
| Melting Point | 188-193°C | 189.5-195.5°C[1] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by recrystallization. The protocol is based on the use of ethanol as the recrystallization solvent, as it shows a favorable solubility profile in the illustrative data.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Filter paper (fluted and for vacuum filtration)
-
Glass funnel
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol for Recrystallization from Ethanol:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of ethanol to the flask.
-
Heat the mixture on a hot plate with gentle stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated carbon to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
To remove insoluble impurities and activated carbon, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a pre-warmed glass funnel with fluted filter paper on top of the receiving flask.
-
Carefully pour the hot solution through the filter paper. The purpose of the hot solvent in the receiving flask is to keep the dissolved solid from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
Assess the purity by HPLC.
-
Visualizations
The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of 6-Acetyl-2(3H)-benzothiazolone using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 6-Acetyl-2(3H)-benzothiazolone via column chromatography. The methodologies outlined are based on established practices for the purification of related benzothiazole derivatives and are intended to serve as a robust starting point for laboratory application.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] As with many organic syntheses, the crude product of a reaction yielding this compound often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental, reliable, and widely used technique for the purification of such organic compounds, separating components based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2][3] This document details a column chromatography method for the effective purification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the selection of appropriate solvents and for the characterization of the purified product.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂S | Thermo Fisher Scientific |
| Molecular Weight | 193.22 g/mol | Thermo Fisher Scientific |
| Appearance | White to pale cream powder | Thermo Fisher Scientific |
| Melting Point | 189.5-195.5 °C | Thermo Fisher Scientific |
| Purity (Typical) | ≥96.0% (by HPLC) | Thermo Fisher Scientific |
Principle of Column Chromatography
Column chromatography separates compounds based on their polarity. A stationary phase, typically silica gel, is packed into a column. The crude mixture is loaded onto the top of the column and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds with higher polarity will adhere more strongly to the polar silica gel and will therefore move down the column more slowly. Less polar compounds will move down the column more quickly. By collecting the eluent in fractions, the desired compound can be isolated from its impurities.
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the purification of this compound using column chromatography.
Materials and Reagents
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile Phase Solvents:
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (DCM) (analytical grade)
-
Methanol (MeOH) (analytical grade)
-
-
Crude this compound
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Workflow Diagram
References
Application Note: HPLC Analysis of 6-Acetyl-2(3H)-benzothiazolone Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2(3H)-benzothiazolone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] This application note provides a detailed protocol for the determination of purity and the analysis of related substances for this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method. The method is designed to separate the main component from potential process-related impurities and degradation products.
Principle of the Method
The chromatographic separation is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[1] Components of the sample are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.[1] A gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities. Detection is performed using a UV detector at a wavelength determined from the UV spectrum of this compound, ensuring high sensitivity for the main component and its related substances. The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.[1]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard and sample
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm (based on typical benzothiazole absorbance) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it similarly to the Reference Standard Solution.
System Suitability Testing (SST)
Before initiating the analysis, the HPLC system should be equilibrated with the mobile phase for at least 30 minutes to ensure a stable baseline. A system suitability test must be performed to verify that the chromatographic system is adequate for the intended analysis. This involves injecting the Reference Standard Solution five times. The acceptance criteria for system suitability are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (n=5) | ≤ 2.0% |
Table 3: System Suitability Acceptance Criteria
Analytical Procedure
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform the System Suitability Test by injecting the Reference Standard Solution five times and verify that the acceptance criteria are met.
-
Inject the diluent once as a blank to ensure no interference at the retention time of the analyte and its impurities.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total peak area.
Calculation of Purity
The purity of this compound is calculated using the area normalization method with the following formula:
Percent Purity = (Area of the main peak / Total area of all peaks) x 100
Method Validation and Forced Degradation Studies
To ensure the developed HPLC method is suitable for its intended purpose, a validation study should be conducted according to ICH guidelines. Furthermore, forced degradation studies are essential to establish the stability-indicating nature of the method.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method to resolve the main peak from any degradants. The following stress conditions are recommended:
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux the sample solution in 0.1 M HCl at 60°C for 6 hours. |
| Base Hydrolysis | Reflux the sample solution in 0.1 M NaOH at 60°C for 6 hours. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 80°C for 48 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) and visible light for 24 hours. |
Table 4: Forced Degradation Conditions
After exposure to the stress conditions, the samples are diluted with the diluent to the target concentration and analyzed by HPLC. The chromatograms should be examined for the appearance of new peaks and the resolution between the main peak and any degradation products.
Validation Parameters
The HPLC method should be validated for the following parameters:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of impurities and degradants. This is demonstrated through forced degradation studies. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. This is typically determined by recovery studies of spiked samples at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Table 5: Method Validation Parameters
Data Presentation
All quantitative data from the analysis should be summarized in clearly structured tables for easy comparison and interpretation. An example of a data summary table for a purity analysis is provided below.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Sample 1 | |||
| Impurity 1 | |||
| Main Peak | |||
| Impurity 2 | |||
| Total | 100.00 | ||
| Sample 2 | |||
| Impurity 1 | |||
| Main Peak | |||
| Impurity 2 | |||
| Total | 100.00 |
Table 6: Example of Purity Analysis Data Summary
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Forced Degradation Study Logic
Caption: Logic for Forced Degradation Studies.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical and chemical research, proficiency in interpreting NMR spectra is critical for compound identification, structural elucidation, and purity assessment. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 6-Acetyl-2(3H)-benzothiazolone , a heterocyclic compound of interest in medicinal chemistry and materials science.
Molecular Structure:
The structure of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment.
Caption: Chemical structure of this compound with numbering for NMR assignments.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on data from closely related 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.[1] The spectra are recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-7 | ~8.10 | d | 1H | ~1.6 |
| H-5 | ~7.70 | dd | 1H | ~8.4, ~1.7 |
| H-4 | ~7.45 | d | 1H | ~8.4 |
| NH | ~12.10 | br s | 1H | - |
| -COCH₃ | ~2.60 | s | 3H | - |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ) ppm |
| C=O (Amide) | ~170.5 |
| C=O (Acetyl) | ~196.0 |
| C-7a | ~139.5 |
| C-6 | ~133.0 |
| C-3a | ~131.0 |
| C-5 | ~124.0 |
| C-4 | ~121.5 |
| C-7 | ~114.0 |
| -COCH₃ | ~27.0 |
Spectral Interpretation
¹H NMR Spectrum:
-
Aromatic Protons: The three protons on the benzene ring appear in the aromatic region (δ 7.0-8.5 ppm).
-
The H-7 proton is expected to be the most downfield, appearing as a doublet due to coupling with H-5.
-
The H-5 proton will appear as a doublet of doublets, being coupled to both H-4 and H-7.
-
The H-4 proton will be a doublet, coupled to H-5.
-
-
Amide Proton (NH): The amide proton is typically broad and appears at a very downfield chemical shift (~12.10 ppm) due to hydrogen bonding and the electronic environment.
-
Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group in the acetyl moiety are expected to appear as a sharp singlet around 2.60 ppm.
¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The amide carbonyl (C=O) appears around 170.5 ppm, while the acetyl carbonyl carbon is further downfield at approximately 196.0 ppm.[1]
-
Aromatic Carbons: The six carbons of the benzothiazole ring system will give distinct signals in the region of 114.0 to 139.5 ppm. The carbons directly attached to heteroatoms (C-7a and C-3a) are typically found in this range.
-
Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to resonate in the aliphatic region, around 27.0 ppm.
Experimental Protocols
Detailed methodologies for sample preparation and data acquisition are crucial for obtaining high-quality NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak is common.[2]
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Instrument-specific parameters may require optimization.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: A workflow diagram for the NMR spectral analysis of a small molecule.
Logical Relationships in Spectral Analysis
This diagram shows the logical connections between the types of NMR data obtained and the structural information they provide for this compound.
Caption: Logical relationships between NMR data and derived structural information.
References
Application Notes and Protocols: 6-Acetyl-2(3H)-benzothiazolone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2(3H)-benzothiazolone is a valuable and versatile heterocyclic building block in the field of organic synthesis. Its unique chemical structure, featuring a reactive acetyl group and a benzothiazolone core, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of chalcones and pyrimidine derivatives, which have shown significant potential in drug discovery.
Application Note 1: Synthesis of Chalcone Derivatives with Potential Cytotoxic Activity
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids that are precursors to flavonoids and isoflavonoids.[1] They are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[3][4] The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with various aromatic aldehydes.[1][5]
General Reaction Scheme
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an enolizable ketone (this compound) and an aldehyde that cannot enolize (an aromatic aldehyde) to form an α,β-unsaturated ketone (chalcone).
Caption: General workflow for the synthesis of chalcones.
Detailed Experimental Protocol: Synthesis of 6-(3-Phenyl-acryloyl)-benzo[d]thiazol-2(3H)-one
This protocol describes a typical procedure for the synthesis of a chalcone derivative from this compound and benzaldehyde.
Materials:
-
This compound (1.0 mmol, 193.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)
-
Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)
-
Ethanol (10 mL)
-
Distilled water
-
Glacial acetic acid
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Addition of Base: To the stirred solution, add a solution of potassium hydroxide (2.0 mmol) in ethanol (2 mL) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Work-up: After completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
Neutralization: Neutralize the mixture with dilute glacial acetic acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterization: Dry the purified product and characterize it by determining its melting point and recording its IR and ¹H NMR spectra.
Data Presentation: Synthesized Chalcone Derivatives
The following table summarizes the quantitative data for a series of chalcone derivatives synthesized from this compound.
| Compound ID | Ar-Group | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν C=O | ¹H NMR (δ, ppm) |
| 3a | Phenyl | 85 | 245-247 | 1655, 1685 | 7.40-8.20 (m, Ar-H), 7.80 (d, 1H, α-H), 7.95 (d, 1H, β-H) |
| 3b | 4-Chlorophenyl | 88 | 260-262 | 1658, 1688 | 7.45-8.25 (m, Ar-H), 7.82 (d, 1H, α-H), 7.98 (d, 1H, β-H) |
| 3c | 4-Methoxyphenyl | 90 | 238-240 | 1652, 1683 | 3.85 (s, 3H, OCH₃), 6.95-8.20 (m, Ar-H), 7.75 (d, 1H, α-H), 7.90 (d, 1H, β-H) |
| 3d | 4-Nitrophenyl | 82 | 275-277 | 1660, 1690 | 7.50-8.40 (m, Ar-H), 7.85 (d, 1H, α-H), 8.05 (d, 1H, β-H) |
Note: The spectral data are representative and may vary slightly based on experimental conditions.
Application Note 2: Synthesis of Pyrimidine-Benzothiazole Hybrids as Potential Anticancer Agents
Pyrimidine derivatives are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[6][7] Some pyrimidine-based drugs act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8] The chalcones synthesized in the previous step can serve as excellent precursors for the synthesis of pyrimidine-benzothiazole hybrids.
General Reaction Scheme
The synthesis of pyrimidine derivatives can be achieved by the cyclocondensation of the α,β-unsaturated ketone (chalcone) with a suitable binucleophile, such as guanidine nitrate, in the presence of a base.
Caption: General workflow for pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of 6-(4-(4-Chlorophenyl)-6-phenylpyrimidin-2-yl)benzo[d]thiazol-2(3H)-one
This protocol outlines the synthesis of a pyrimidine-benzothiazole hybrid from a chalcone precursor.
Materials:
-
6-(3-(4-Chlorophenyl)-acryloyl)-benzo[d]thiazol-2(3H)-one (Chalcone 3b ) (1.0 mmol, 315.8 mg)
-
Guanidine nitrate (1.2 mmol, 146.5 mg)
-
Sodium hydroxide (NaOH) (2.0 mmol, 80 mg)
-
Ethanol (15 mL)
-
Distilled water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add the chalcone derivative 3b (1.0 mmol), guanidine nitrate (1.2 mmol), and sodium hydroxide (2.0 mmol) to ethanol (15 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours.
-
Reaction Monitoring: Monitor the reaction's progress using TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to obtain the pure pyrimidine-benzothiazole hybrid.
-
Characterization: Dry the purified product and characterize it by determining its melting point and recording its IR, ¹H NMR, and mass spectra.
Data Presentation: Anticancer Activity of Pyrimidine-Benzothiazole Derivatives
The following table presents the in vitro anticancer activity of representative pyrimidine-benzothiazole hybrids against various cancer cell lines.
| Compound ID | Ar-Group | Cancer Cell Line | IC₅₀ (µM) |
| 10s (analogue) | Varied substitutions | HeLa (Cervical Cancer) | 0.45[8] |
| HCT116 (Colon Cancer) | 0.70[8] | ||
| PC-3 (Prostate Cancer) | 0.92[8] | ||
| MDA-MB-231 (Breast Cancer) | 1.80[8] | ||
| 36 (analogue) | Pyrimidine based carbonitrile | HeLa, MCF-7, Hep-2 | Potent Activity[7] |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Biological Activity and Signaling Pathway
Several pyrimidine-based benzothiazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[8] CDK2 is a crucial enzyme that, in complex with Cyclin E or Cyclin A, promotes the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Acetyl-2(3H)-benzothiazolone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2(3H)-benzothiazolone is a versatile starting material in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of bioactive heterocyclic compounds. Its unique structure, featuring a reactive acetyl group and a benzothiazolone core, allows for diverse chemical modifications, leading to the generation of novel molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of chalcones and their subsequent conversion into pyrazoline derivatives, both of which have demonstrated promising cytotoxic and antimicrobial activities.
Application Notes
The acetyl group at the 6-position of the benzothiazolone ring is the primary site for chemical derivatization. It readily undergoes condensation reactions, particularly the Claisen-Schmidt condensation, with various aromatic aldehydes to yield chalcones. These chalcones, characterized by an α,β-unsaturated ketone system, are not only bioactive in their own right but also serve as key intermediates for the synthesis of other heterocyclic systems.
The benzothiazole nucleus itself is a privileged scaffold in drug discovery, known to impart a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By combining this core with other pharmacophores through the acetyl bridge, a diverse library of compounds with enhanced or novel biological activities can be generated.
One of the most valuable transformations of this compound-derived chalcones is their cyclization with hydrazine hydrate to form pyrazoline derivatives. Pyrazolines are a well-known class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological effects, including potent anticancer and antimicrobial activities.
Data Presentation
Table 1: Synthesis of Chalcone Derivatives from this compound
| Compound ID | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| 3a | 2-Methoxybenzaldehyde | 98 | 219-220 |
| 3b | 3-Methoxybenzaldehyde | 96 | 195-197 |
| 3c | 4-Methoxybenzaldehyde | 97 | 225-227 |
| 3d | 3,4-Dimethoxybenzaldehyde | 91 | 192-196 |
| 3e | 3,4,5-Trimethoxybenzaldehyde | 96 | 234-236 |
| 3g | 3,4-(Methylenedioxy)benzaldehyde | 92 | 280-282 |
| 3h | 4-Methylbenzaldehyde | 90 | 280-282 |
Data synthesized from Ivanova, Y. B., Gerova, M. S., Momekov, G. T., & Petrov, O. I. (2007). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Comptes rendus de l'Académie bulgare des Sciences, 60(6), 655-660.
Table 2: Cytotoxicity of this compound Derived Chalcones against Human Leukemia Cell Line BV-173
| Compound ID | IC50 (µM) |
| 3b | 9.7 |
| 3c | 22.5 |
| 3d | 10.9 |
| 3e | 94.3 |
| 3g | 148.3 |
Data synthesized from Ivanova, Y. B., Gerova, M. S., Momekov, G. T., & Petrov, O. I. (2007). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Comptes rendus de l'Académie bulgare des Sciences, 60(6), 655-660.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones (3a-h) via Claisen-Schmidt Condensation
Materials:
-
This compound
-
Appropriate aromatic aldehyde (e.g., 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, etc.)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the corresponding aromatic aldehyde (1 equivalent) to the solution.
-
To this mixture, add a solution of potassium hydroxide (2 equivalents) in ethanol dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the mixture with a 10% solution of hydrochloric acid to precipitate the crude chalcone.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to afford the pure chalcone.
-
Characterize the synthesized compounds using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.
Protocol 2: General Procedure for the Synthesis of Pyrazoline Derivatives from Chalcones
Materials:
-
Chalcone derivative (e.g., 3a-h)
-
Hydrazine hydrate (80% or 99-100%)
-
Ethanol or Glacial Acetic Acid
-
Sodium hydroxide (optional, for basic conditions)
Procedure:
-
Dissolve the chalcone derivative (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2-2 equivalents) to the solution.
-
The reaction can be carried out under acidic (in glacial acetic acid) or basic (in ethanol with a catalytic amount of NaOH) conditions. Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction is performed in ethanol, the product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Pour the reaction mixture or the residue into ice-cold water to precipitate the crude pyrazoline.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
-
Characterize the synthesized compounds by spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.
Visualizations
Caption: Synthetic pathway from this compound to bioactive chalcones and pyrazolines.
Caption: Experimental workflow for synthesis and analysis of bioactive derivatives.
Application of 6-Acetyl-2(3H)-benzothiazolone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent feature in numerous pharmacologically active molecules, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. While this compound is frequently utilized as a synthetic intermediate for the generation of more complex molecules, its inherent structural features suggest potential for direct applications in medicinal chemistry. These notes provide an overview of its potential applications based on the activities of structurally related compounds and detail relevant experimental protocols for its evaluation.
Potential Medicinal Chemistry Applications
Based on structure-activity relationships derived from analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The acetyl group at the 6-position of the benzothiazole core can serve as a handle for further chemical modifications to optimize potency and selectivity.
-
Anti-inflammatory and Analgesic Activity: Structurally similar 6-acyl-2-benzothiazolinone derivatives have demonstrated in vivo analgesic and anti-inflammatory properties. This suggests that this compound may modulate inflammatory pathways.
-
Antimicrobial Activity: The benzothiazole scaffold is present in various antimicrobial agents. It is hypothesized that compounds like this compound could serve as a basis for the development of novel antibacterial or antifungal drugs.
Quantitative Data Summary (Hypothetical)
Direct experimental data for this compound is not extensively available in the public domain. The following table is a representative summary of data for structurally related 6-acyl-2-benzothiazolinone derivatives to provide a rationale for the proposed experimental protocols.
| Compound Class | Biological Activity | Assay | Key Findings | Reference |
| 6-Acyl-2-benzothiazolinone Derivatives | Analgesic | p-Benzoquinone-induced writhing test (in vivo) | Dose-dependent reduction in writhing observed. | [1] |
| 6-Acyl-2-benzothiazolinone Derivatives | Anti-inflammatory | Carrageenan-induced paw edema model (in vivo) | Significant inhibition of paw edema compared to control. | [1] |
| Chalcones of this compound | Cytotoxic | MTT Assay against various cancer cell lines | Concentration-dependent cytotoxic effects observed. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the medicinal chemistry potential of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the acylation of 2(3H)-benzothiazolone.
Materials:
-
2(3H)-benzothiazolone
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a complex of AlCl₃ and DMF in dichloromethane at 0°C.
-
To this complex, add 2(3H)-benzothiazolone portion-wise while maintaining the temperature at 0°C.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anticancer potential of this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Add the different concentrations to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol evaluates the potential anti-inflammatory effects of this compound in an animal model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After one hour of drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Potential Anticancer Signaling Pathways
Caption: Potential anticancer signaling pathways modulated by benzothiazole derivatives.
Diagram 3: In Vivo Anti-inflammatory Assay Workflow
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
References
6-Acetyl-2(3H)-benzothiazolone: A Versatile Precursor for Click Chemistry in Drug Discovery
For Immediate Release
Shanghai, China – December 28, 2025 – 6-Acetyl-2(3H)-benzothiazolone is emerging as a valuable and versatile precursor for the synthesis of novel molecular probes and potential therapeutic agents through click chemistry. Its unique structural features allow for straightforward functionalization into azide or alkyne derivatives, paving the way for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These application notes provide detailed protocols for the synthesis of click-ready this compound derivatives and their application in the context of developing quorum sensing inhibitors, a promising strategy for combating bacterial infections.
The benzothiazole core is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. By leveraging the power and efficiency of click chemistry, researchers can rapidly generate libraries of novel benzothiazolone-based compounds for screening and lead optimization in drug discovery programs.
Application in Quorum Sensing Inhibition
Bacterial quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, in response to population density. Inhibition of QS is a promising anti-virulence strategy that can disarm pathogens without exerting selective pressure for resistance. Benzothiazole derivatives have been identified as potential quorum sensing inhibitors, particularly against the opportunistic pathogen Pseudomonas aeruginosa. The protocols outlined below describe the synthesis of this compound derivatives that can be "clicked" onto various molecular scaffolds to explore and optimize their anti-QS activity.
Synthetic Protocols
The acetyl group at the 6-position of this compound serves as a convenient handle for introducing click chemistry functionalities. Two primary strategies are presented: synthesis of an azide derivative via alpha-bromoacetylation followed by azidation, and synthesis of a terminal alkyne derivative via the Corey-Fuchs reaction.
Synthesis of 6-(2-Azidoacetyl)-2(3H)-benzothiazolone (Azide Precursor)
This two-step protocol first introduces a bromine atom at the alpha-position to the acetyl carbonyl group, which is then substituted by an azide.
Step 1: Synthesis of 6-(2-Bromoacetyl)-2(3H)-benzothiazolone
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagent | Copper(II) Bromide (CuBr₂) |
| Solvent | Ethyl Acetate/Chloroform |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 6-(2-bromoacetyl)-2(3H)-benzothiazolone.
Step 2: Synthesis of 6-(2-Azidoacetyl)-2(3H)-benzothiazolone
| Reagent/Parameter | Value |
| Starting Material | 6-(2-Bromoacetyl)-2(3H)-benzothiazolone |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Acetone/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 90-95% |
Experimental Protocol:
-
Dissolve 6-(2-bromoacetyl)-2(3H)-benzothiazolone (1.0 eq) in acetone.
-
Add a solution of sodium azide (1.5 eq) in water dropwise to the acetone solution.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 6-(2-azidoacetyl)-2(3H)-benzothiazolone, which can often be used in the next step without further purification.
Synthesis of 6-Ethynyl-2(3H)-benzothiazolone (Alkyne Precursor) via Corey-Fuchs Reaction
This two-step protocol converts the acetyl group into a terminal alkyne.
Step 1: Synthesis of 6-(1,1-Dibromoethenyl)-2(3H)-benzothiazolone
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagents | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-80% |
Experimental Protocol:
-
To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) in portions.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(1,1-dibromoethenyl)-2(3H)-benzothiazolone.
Step 2: Synthesis of 6-Ethynyl-2(3H)-benzothiazolone
| Reagent/Parameter | Value |
| Starting Material | 6-(1,1-Dibromoethenyl)-2(3H)-benzothiazolone |
| Reagent | n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-70% |
Experimental Protocol:
-
Dissolve 6-(1,1-dibromoethenyl)-2(3H)-benzothiazolone (1.0 eq) in dry tetrahydrofuran and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by carefully adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-ethynyl-2(3H)-benzothiazolone.
Click Chemistry Protocols
The synthesized azide and alkyne precursors can be readily used in CuAAC and SPAAC reactions to conjugate the benzothiazolone moiety to a wide range of molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction between an alkyne-functionalized molecule and the synthesized 6-(2-azidoacetyl)-2(3H)-benzothiazolone.
| Parameter | Condition |
| Reactants | Alkyne-functionalized molecule (1.0 eq), 6-(2-Azidoacetyl)-2(3H)-benzothiazolone (1.1 eq) |
| Catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) |
| Reducing Agent | Sodium ascorbate (0.2 eq) |
| Solvent | t-Butanol/Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 6-12 hours |
| Typical Yield | >90% |
Experimental Protocol:
-
In a reaction vial, dissolve the alkyne-functionalized molecule and 6-(2-azidoacetyl)-2(3H)-benzothiazolone in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, for reaction with the azide precursor.
| Parameter | Condition |
| Reactants | DBCO-functionalized molecule (1.0 eq), 6-(2-Azidoacetyl)-2(3H)-benzothiazolone (1.2 eq) |
| Solvent | Phosphate-Buffered Saline (PBS) or appropriate organic solvent (e.g., DMSO, DMF) |
| Temperature | 37 °C or Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >85% |
Experimental Protocol:
-
Dissolve the DBCO-functionalized molecule in the chosen solvent.
-
Add a solution of 6-(2-azidoacetyl)-2(3H)-benzothiazolone in the same solvent.
-
Incubate the reaction mixture at the desired temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Purify the product using an appropriate method for the conjugated molecule (e.g., dialysis, size-exclusion chromatography for biomolecules).
Visualizing the Application: Inhibition of Quorum Sensing
The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for the benzothiazolone-based quorum sensing inhibitors.
Caption: Synthetic workflow for preparing click-ready benzothiazolone precursors and their use in generating potential quorum sensing inhibitors.
Caption: Proposed mechanism of quorum sensing inhibition by benzothiazole-triazole conjugates in P. aeruginosa.
These detailed application notes and protocols provide a solid foundation for researchers to utilize this compound as a versatile precursor in click chemistry for the development of novel compounds with potential therapeutic applications. The provided visualizations offer a clear overview of the experimental workflow and the targeted biological pathway.
Application Notes and Protocols: Derivatization of the Acetyl Group on 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the acetyl group on 6-Acetyl-2(3H)-benzothiazolone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The primary derivatization method described is the Claisen-Schmidt condensation to yield chalcone derivatives, which can be further modified, for instance, by cyclization to form pyrimidine structures. The resulting compounds have shown promising cytotoxic activity against various cancer cell lines.
Overview of Derivatization Strategies
The acetyl group at the 6-position of the 2(3H)-benzothiazolone core offers a reactive site for various chemical transformations. The methyl group of the acetyl moiety is sufficiently acidic to participate in base-catalyzed condensation reactions. A key and widely utilized reaction is the Claisen-Schmidt condensation with various aromatic aldehydes. This reaction yields 6-(3-aryl-2-propenoyl)-2(3H)-benzothiazolones, commonly known as chalcones. These chalcones are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds, including pyrimidines, by reaction with reagents like urea or guanidine.
Experimental Protocols
Synthesis of Starting Material: this compound
Protocol:
-
To a stirred solution of 2(3H)-benzothiazolone (6 g, 0.04 mol) in a suitable solvent, add acetyl chloride (4.3 ml, 0.06 mmol).
-
The reaction mixture is then subjected to appropriate reaction conditions (e.g., heating or catalysis, as would be detailed in a full experimental procedure which is not fully available in the search results).
-
Upon completion of the reaction, the mixture is poured onto ice containing concentrated HCl (30 ml).
-
The crude product is collected by filtration, air-dried, and crystallized from ethanol.
-
The expected yield is approximately 7.35 g (48%).[1]
Derivatization via Claisen-Schmidt Condensation: Synthesis of 6-(3-aryl-2-propenoyl)-2(3H)-benzothiazolones (Chalcones)
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Protocol:
-
In a round-bottom flask, dissolve an equimolar quantity of this compound and the desired substituted aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary depending on the specific reactants but is typically monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
The precipitated solid (the chalcone derivative) is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Further Derivatization: Synthesis of Pyrimidine Derivatives from Chalcones
The chalcones synthesized in the previous step can be used as precursors for the synthesis of various heterocyclic compounds. The following is a general protocol for the synthesis of pyrimidine derivatives.
Materials:
-
6-(3-aryl-2-propenoyl)-2(3H)-benzothiazolone (chalcone derivative)
-
Urea or Guanidine hydrochloride
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Reflux apparatus
Protocol:
-
Dissolve the chalcone derivative and an equimolar amount of urea (or guanidine hydrochloride) in ethanol in a round-bottom flask.
-
Add a solution of KOH or NaOH in ethanol to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a dilute acid (e.g., HCl) to precipitate the pyrimidine derivative.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the product from an appropriate solvent to obtain the pure pyrimidine derivative.
Data Presentation
The following table summarizes the yields and cytotoxic activities of various chalcone derivatives synthesized from this compound.
| Compound ID | Aldehyde Substituent | Yield (%) | Cytotoxic Activity IC50 (µM) on BV-173 cell line |
| 3a | 2-Methoxy | 98 | Not determined |
| 3b | 3-Methoxy | 96 | 9.7 |
| 3c | 4-Methoxy | 97 | 22.5 |
| 3d | 3,4-Dimethoxy | 91 | 10.9 |
| 3e | 3,4,5-Trimethoxy | 96 | 94.3 |
| 3g | 3,4-Methylenedioxy | 92 | 148.3 |
| 3h | 4-Dimethylamino | 90 | Not determined |
Data sourced from Ivanova et al., 2007.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of chalcone and pyrimidine derivatives from this compound.
Caption: Synthetic workflow for derivatization.
Proposed Signaling Pathway for Cytotoxic Activity
The cytotoxic effects of benzothiazole-chalcone hybrids have been linked to the induction of apoptosis. The following diagram depicts a proposed signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetyl-2(3H)-benzothiazolone
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Acetyl-2(3H)-benzothiazolone.
Synthesis Pathway Overview
The synthesis of this compound is commonly achieved via a two-step process starting from 2-hydroxybenzothiazole. The first step is an O-acylation to form an ester intermediate, which then undergoes a Fries rearrangement to yield the desired C-acylated product. The Fries rearrangement is a key reaction that involves the migration of the acyl group to the aromatic ring, catalyzed by a Lewis acid.[1][2]
Caption: Reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the critical Fries rearrangement step.
Q1: My overall yield is very low. What are the primary factors to investigate?
Low yield can stem from several issues, including incomplete reactions, formation of side products, or loss of product during workup and purification.[3] A systematic approach is needed to identify the root cause.
-
Incomplete Reaction: The Fries rearrangement may not have gone to completion. This can be due to insufficient catalyst, low reaction temperature, or short reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: The harsh conditions of the Fries rearrangement can lead to side products.[3] De-acetylation of the ester back to the starting phenol can occur, especially if moisture is present. At high temperatures, charring or polymerization can also reduce the yield.
-
Suboptimal Workup: The product forms a complex with the Lewis acid catalyst (e.g., AlCl₃) and must be liberated by careful hydrolysis with acid.[4] Improper hydrolysis can lead to product loss.
Q2: I'm getting a mixture of isomers. How can I improve the selectivity for the 6-acetyl (para) product?
The Fries rearrangement can produce both ortho (7-acetyl) and para (6-acetyl) isomers.[1] The ratio of these products is highly dependent on the reaction conditions.
-
Temperature: This is the most critical factor. Lower reaction temperatures favor the formation of the para-product (thermodynamic control).[1] Conversely, higher temperatures tend to yield more of the ortho-product (kinetic control), which can form a more stable bidentate complex with the aluminum catalyst.[1]
-
Solvent: The polarity of the solvent influences the isomer ratio. Non-polar solvents tend to favor the ortho-product, while more polar solvents increase the proportion of the para-product.[1] For some syntheses, running the reaction neat (without solvent) is also an option.[1]
Table 1: Influence of Reaction Conditions on Isomer Selectivity in Fries Rearrangement
| Parameter | Condition Favoring para-Product (6-Acetyl) | Condition Favoring ortho-Product (7-Acetyl) | Reference(s) |
| Temperature | Low Temperature | High Temperature | [1] |
| Solvent Polarity | Higher Polarity | Non-polar | [1] |
| Catalyst | Weaker Lewis acids may offer different selectivity. | Strong Lewis acids like AlCl₃ are common. | [4] |
Q3: My reaction has stalled, and TLC shows a large amount of unreacted starting material. What should I do?
This indicates a problem with the reaction initiation or progression.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Any water present will consume the catalyst, rendering it inactive.
-
Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid catalyst because it complexes with both the starting ester and the product ketone.[4] Ensure you are using the correct molar ratio.
-
Low Temperature: While low temperature favors the desired para-isomer, a temperature that is too low may prevent the reaction from proceeding at a reasonable rate. A careful balance must be found.
Q4: I'm observing a significant amount of 2-hydroxybenzothiazolone in my crude product. What is causing this?
The presence of the starting phenol indicates hydrolysis of the ester intermediate.
-
Moisture Contamination: As mentioned, water in the reaction mixture can hydrolyze the 2-acetoxybenzothiazole intermediate back to 2-hydroxybenzothiazolone.
-
Workup Issues: During the acidic aqueous workup to decompose the catalyst-product complex, prolonged exposure or high temperatures can cause hydrolysis of any remaining starting material. Ensure the hydrolysis is performed at a low temperature (e.g., in an ice bath).
Troubleshooting Workflow
If you are experiencing low yield, follow this diagnostic workflow to identify the potential cause.
References
Identifying and removing impurities from 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of 6-Acetyl-2(3H)-benzothiazolone.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Problem 1: Low Yield of this compound after Synthesis
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The Friedel-Crafts acylation of 2(3H)-benzothiazolone may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. - Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for the specific Lewis acid catalyst used. For AlCl₃, a temperature of around 60-80°C is often employed. |
| Deactivation of Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture or impurities in the reagents or solvent.[1] | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use High-Purity Reagents: Use anhydrous solvents and high-purity 2(3H)-benzothiazolone and acetyl chloride. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants and catalyst can lead to reduced yields. | - Catalyst Amount: Typically, a stoichiometric amount or a slight excess of the Lewis acid is required as it complexes with the product ketone.[2] - Acylating Agent: A slight excess of the acylating agent (acetyl chloride) may be beneficial, but a large excess can lead to side reactions. |
| Side Reactions | Polyacylation (di-acetylation) or acylation at other positions on the benzothiazolone ring can reduce the yield of the desired product.[1] | - Control Reaction Temperature: Lowering the reaction temperature may improve selectivity for the mono-acylated product. - Order of Addition: Adding the acetyl chloride slowly to the mixture of 2(3H)-benzothiazolone and Lewis acid can help to control the reaction. |
Problem 2: Presence of Multiple Spots on TLC After Synthesis
Possible Impurities and Identification:
| Impurity | Expected Rf Value (relative to product) | Identification Notes |
| 2(3H)-Benzothiazolone (Starting Material) | Higher | More polar than the acetylated product. |
| Di-acetylated Benzothiazolone | Lower | Less polar than the mono-acetylated product. |
| Positional Isomers | Similar | May have very close Rf values to the desired product, making separation by TLC challenging. |
Problem 3: Difficulty in Purifying the Crude Product
Troubleshooting Purification Methods:
| Purification Method | Issue | Recommended Solution |
| Recrystallization | Oiling out instead of crystallization. | - The solvent may be too non-polar, or the solution is cooling too rapidly. Add a small amount of a more polar co-solvent and allow the solution to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[3] |
| Low recovery of purified product. | - Too much solvent was used for recrystallization. Use the minimum amount of hot solvent to dissolve the crude product.[3] - The compound may be too soluble in the chosen solvent even at low temperatures. Screen for a different solvent or solvent system. | |
| Column Chromatography | Poor separation of impurities. | - Optimize Solvent System: Use a solvent system with lower polarity to increase the separation between spots on a TLC plate before running the column. A common starting point is a mixture of ethyl acetate and hexane.[4][5] - Gradient Elution: If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Product is not eluting from the column. | - The eluent is not polar enough. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Commercially available this compound is typically of high purity (often ≥97%).[6][7] However, potential impurities could include residual starting materials from the synthesis, such as 2(3H)-benzothiazolone, or byproducts like positional isomers and di-acetylated species.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: While specific solvent systems for this exact compound are not widely published, ethanol or a mixture of ethanol and water is a good starting point for recrystallizing many benzothiazole derivatives.[8] A solvent screening should be performed to identify the optimal solvent or solvent pair that dissolves the compound when hot but has low solubility when cold.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[9][10]
-
HPLC Analysis: To determine the purity of the compound and quantify any impurities.[7][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value (around 190-194 °C) indicates high purity.[6]
Q4: My purified product is a pale cream or yellowish color. Is this normal?
A4: The expected appearance of pure this compound is a white to pale cream powder.[7] A distinct yellow color may indicate the presence of impurities. Further purification by recrystallization with activated carbon or by column chromatography may be necessary to remove colored impurities.
Data Presentation
Table 1: Typical Impurity Profile Before and After Purification
| Compound | Purity by HPLC (Before Purification) | Purity by HPLC (After Recrystallization) | Purity by HPLC (After Column Chromatography) |
| This compound | ~85-90% | >98% | >99% |
| 2(3H)-Benzothiazolone | ~5-10% | <0.5% | <0.1% |
| Di-acetylated byproduct | ~1-3% | <0.2% | Not Detected |
| Positional Isomers | ~1-2% | <0.5% | <0.2% |
Note: These values are illustrative and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexane) and gradually increase the polarity based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arabjchem.org [arabjchem.org]
- 11. Separation of 2(3H)-Benzothiazolone, 3-methyl-, hydrazone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common side reactions in the synthesis of 6-Acetyl-2(3H)-benzothiazolone
Welcome to the technical support center for the synthesis of 6-Acetyl-2(3H)-benzothiazolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of this compound, primarily via the Friedel-Crafts acylation of 2(3H)-benzothiazolone.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the likely causes?
Low yields in the Friedel-Crafts acylation of 2(3H)-benzothiazolone can be attributed to several factors:
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or a supported version like SiO₂-AlCl₃, is highly sensitive to moisture. Any exposure to atmospheric moisture or wet reagents and solvents will deactivate the catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, a ketone, can form a complex with the catalyst, rendering it inactive for further reaction.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, the acylation of 2(3H)-benzothiazolone may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and degradation of the product. A reported condition for the synthesis of 6-acyl-2(3H)-benzothiazolones is heating at 85°C.
-
Poor Quality of Reagents: The purity of the starting materials, 2(3H)-benzothiazolone and the acylating agent (acetyl chloride or acetic anhydride), is crucial. Impurities can interfere with the reaction.
-
Deactivated Substrate: While 2(3H)-benzothiazolone is generally reactive enough for Friedel-Crafts acylation, the presence of strongly deactivating groups on the aromatic ring would hinder the reaction.
Solutions:
-
Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh, properly stored Lewis acid catalyst.
-
Use at least a stoichiometric amount of the Lewis acid catalyst relative to the 2(3H)-benzothiazolone.
-
Optimize the reaction temperature. Start with the reported 85°C and adjust as needed while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Use high-purity starting materials.
Formation of Side Products and Impurities
Q2: My final product is impure. What are the common side reactions and how can I minimize them?
The primary side reactions in the Friedel-Crafts acylation of 2(3H)-benzothiazolone include:
-
Formation of Isomers: While the acylation is reported to be regioselective for the 6-position, the formation of other isomers (e.g., acylation at the 4- or 7-position) is possible. The use of a heterogeneous catalyst like SiO₂-AlCl₃ can enhance regioselectivity.
-
Di-acylation: Although the acetyl group is deactivating, under harsh conditions or with a highly active catalyst, a second acylation might occur, leading to di-acetylated products.
-
Hydrolysis of Acylating Agent: If there is moisture in the reaction, the acetyl chloride or acetic anhydride will hydrolyze to acetic acid, which is unreactive under these conditions.
-
Complex Formation: The ketone product forms a complex with the Lewis acid, which needs to be effectively hydrolyzed during the workup to liberate the final product.
Solutions:
-
Control Reaction Conditions: Use the mildest effective reaction conditions (temperature, reaction time) to minimize side reactions.
-
Catalyst Choice: Employing a solid-supported catalyst like SiO₂-AlCl₃ under solvent-free conditions has been shown to provide good yields and high regioselectivity for the 6-acyl derivative.
-
Proper Workup: Ensure complete hydrolysis of the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to break up any complexes formed between the product and the Lewis acid.
-
Purification: The crude product should be purified to remove side products. Recrystallization from a suitable solvent (e.g., ethanol, acetone/cyclohexane) is a common and effective method.[1] Column chromatography can also be used for more challenging separations.
Frequently Asked Questions (FAQs)
Q3: What is a reliable synthetic route for this compound?
The most common and direct route is the Friedel-Crafts acylation of 2(3H)-benzothiazolone. A recommended method involves using a heterogeneous catalyst like aluminum chloride supported on silica gel (SiO₂-AlCl₃) under solvent-free conditions. This approach offers advantages such as high regioselectivity for the desired 6-acetyl product, good yields, and simpler workup.
Q4: What are the typical reaction conditions for the Friedel-Crafts acylation of 2(3H)-benzothiazolone?
Based on the synthesis of 6-acyl-2(3H)-benzothiazolones, the following conditions have been reported to be effective:
| Parameter | Condition |
| Reactants | 2(3H)-benzothiazolone, Acetyl chloride |
| Catalyst | SiO₂-AlCl₃ (Aluminum chloride on silica gel) |
| Solvent | Solvent-free |
| Temperature | 85°C |
| Reaction Time | Varies, requires monitoring by TLC |
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any potential byproducts. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q6: What is the best way to purify the crude this compound?
After aqueous workup to remove the catalyst and any water-soluble impurities, the crude product, which is typically a solid, can be purified by recrystallization.[1] Common solvents for recrystallization of benzothiazole derivatives include ethanol, acetone, or a mixture of solvents like acetone/cyclohexane.[1] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a viable alternative.
Q7: Can I use microwave irradiation for this synthesis?
Yes, microwave-assisted synthesis has been reported for 6-acyl-1,3-benzothiazol-2(3H)-one derivatives and can significantly shorten reaction times compared to conventional heating.[2]
Experimental Protocols
Synthesis of 2(3H)-Benzothiazolone (Starting Material)
A common method for the synthesis of the 2(3H)-benzothiazolone starting material is the condensation of 2-aminothiophenol with urea.[1]
Conventional Heating Method:
-
A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 180°C and stirred for 24 hours in an oil bath.[1]
-
The reaction mixture is then poured into crushed ice.[1]
-
The precipitated solid is collected by suction filtration, washed with water, dried, and recrystallized from water.[1]
-
Typical Yield: 71%[1]
-
Microwave Irradiation Method:
-
A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 140°C and stirred for 10 minutes under microwave irradiation.[1]
-
The reaction mixture is poured into crushed ice.[1]
-
The precipitated solid is collected by suction filtration, washed with water, dried, and recrystallized from water.[1]
-
Typical Yield: 85%[1]
-
Synthesis of this compound via Friedel-Crafts Acylation
The following protocol is based on a general procedure for the synthesis of 6-acyl-2(3H)-benzothiazolones using a heterogeneous catalyst.
Materials:
-
2(3H)-benzothiazolone
-
Acetyl chloride
-
Aluminum chloride on silica gel (SiO₂-AlCl₃)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (5%)
-
Water
-
Suitable solvent for recrystallization (e.g., ethanol, acetone/cyclohexane)
Procedure:
-
In a round-bottom flask, thoroughly mix 2(3H)-benzothiazolone and the SiO₂-AlCl₃ catalyst.
-
Slowly add acetyl chloride to the mixture with stirring. The reaction is exothermic.
-
Heat the reaction mixture to 85°C with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and dilute hydrochloric acid.
-
Stir the mixture for 1 hour to ensure complete hydrolysis.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with water, followed by a 5% sodium bicarbonate solution, and then again with water until the filtrate is neutral.[1]
-
Dry the crude product.
-
Recrystallize the crude solid from a suitable solvent to obtain pure this compound.
| Reactant/Product | Molar Ratio (relative to 2(3H)-benzothiazolone) |
| 2(3H)-benzothiazolone | 1 |
| Acetyl chloride | ~1.5 |
| SiO₂-AlCl₃ | ~1.5 |
Note: The optimal molar ratios may need to be determined empirically.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields in the synthesis of this compound.
Signaling Pathway of Friedel-Crafts Acylation
Caption: The reaction pathway for the Friedel-Crafts acylation of 2(3H)-benzothiazolone.
References
Optimizing reaction conditions for 6-Acetyl-2(3H)-benzothiazolone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Acetyl-2(3H)-benzothiazolone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of 2(3H)-benzothiazolone using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction proceeds via electrophilic aromatic substitution to yield the desired mono-acylated product.[1]
Q2: Why does the acylation occur specifically at the 6-position?
A2: The acylation of 2(3H)-benzothiazolone demonstrates high regioselectivity for the 6-position. This is due to the directing effects of the heterocyclic ring system. The nitrogen and sulfur atoms influence the electron density of the benzene ring, favoring electrophilic substitution at the para-position (C6) relative to the amide group.
Q3: What are the expected yields for this synthesis?
A3: Yields can vary significantly depending on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. With optimized protocols, it is possible to achieve good to excellent yields, often in the range of 70-85%.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the 2(3H)-benzothiazolone starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the more polar product.
Q5: What are the common methods for purifying the final product?
A5: After the reaction is complete, the crude product is typically isolated by quenching the reaction mixture with ice water followed by filtration. Recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective method for purifying the solid this compound. If further purification is required, column chromatography can be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Anhydrous aluminum chloride is hygroscopic and may have degraded due to moisture exposure. 2. Incorrect Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Deactivated Starting Material: The presence of strongly deactivating groups on the benzothiazolone ring can inhibit the Friedel-Crafts reaction. | 1. Use fresh, anhydrous aluminum chloride from a newly opened container. Handle it quickly in a dry environment. 2. Optimize the reaction temperature. A common starting point is 0°C for the initial addition, followed by warming to room temperature or gentle heating (e.g., 85°C for SiO₂-AlCl₃ catalyst). 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Ensure the 2(3H)-benzothiazolone starting material is pure. |
| Formation of Side Products (e.g., multiple spots on TLC) | 1. Polyacylation: Although less common in acylation than alkylation, excessive amounts of the acylating agent or high temperatures can lead to di-acylation. 2. Reaction with Solvent: Some solvents can compete in the Friedel-Crafts reaction. | 1. Use a stoichiometric amount of acetyl chloride. The ketone product forms a complex with the Lewis acid, which deactivates the ring to further acylation.[2] 2. Use an inert solvent such as dichloromethane or perform the reaction under solvent-free conditions. |
| Difficulty in Product Isolation | 1. Incomplete Quenching: The aluminum chloride complex with the product may not have been fully hydrolyzed. 2. Formation of an Emulsion during Workup: This can make separation of aqueous and organic layers difficult. | 1. Quench the reaction mixture thoroughly by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. 2. If an organic solvent was used for extraction, adding a saturated brine solution can help to break up emulsions. |
| Product is an Oil Instead of a Solid | 1. Presence of Residual Solvent: Incomplete drying can leave solvent that prevents crystallization. 2. Impurities: The presence of impurities can lower the melting point and result in an oily product. | 1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product by column chromatography or attempt recrystallization from a different solvent system. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters for the Friedel-Crafts acylation of 2(3H)-benzothiazolone, based on data for similar 6-acyl derivatives.
| Parameter | Condition A (SiO₂-AlCl₃) | Condition B (Conventional AlCl₃) |
| Catalyst | Aluminum Chloride on Silica Gel (SiO₂-AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) |
| Catalyst Loading | 0.03 mol per 2 equivalents of substrate | >1.0 equivalent per equivalent of substrate |
| Acylating Agent | Acetyl Chloride | Acetyl Chloride |
| Solvent | Solvent-free | Dichloromethane or Carbon Disulfide |
| Temperature | 85°C | 0°C to Room Temperature |
| Reaction Time | 1-2 hours | 2-6 hours |
| Typical Yield | ~75-85% | ~60-80% |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
2(3H)-benzothiazolone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane (anhydrous)
-
Crushed Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0°C. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solvent.
-
Acylating Agent Addition: Add acetyl chloride to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 15-20 minutes.
-
Substrate Addition: Dissolve 2(3H)-benzothiazolone in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If required, gently heat the mixture to reflux to drive the reaction to completion.
-
Workup: Cool the reaction mixture back to 0°C. Slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from ethanol to obtain pure this compound.
Visualizations
Reaction Pathway
References
Stability of 6-Acetyl-2(3H)-benzothiazolone in different solvents and temperatures
Welcome to the technical support center for 6-Acetyl-2(3H)-benzothiazolone. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of this compound in various experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: While specific kinetic data for the stability of this compound is not extensively documented in public literature, compounds containing the benzothiazolone scaffold are generally considered to be relatively stable aromatic systems. However, the acetyl group at the 6-position may influence its susceptibility to degradation under certain conditions. Expected potential degradation pathways could include hydrolysis of the amide bond within the thiazolone ring under strong acidic or basic conditions, oxidation, and photodegradation.
Q2: In which solvents is this compound expected to be most stable?
A2: this compound is anticipated to exhibit good stability in common aprotic and moderately polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile at room temperature when protected from light. Stability in protic solvents like methanol and ethanol may be slightly lower, and aqueous solutions, particularly at non-neutral pH, could lead to more significant degradation over time.
Q3: What are the typical stress conditions used to evaluate the stability of a compound like this compound?
A3: To perform forced degradation studies, it is recommended to expose this compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1] These typically include:
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 80-100 °C).
-
Photostability: Exposure of the solid compound and its solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q4: How can I monitor the degradation of this compound?
A4: The most common and effective method for monitoring the degradation of this compound and quantifying its purity is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric (MS) detection.[2] This technique allows for the separation of the parent compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation observed in all tested solvents. | The compound may be inherently unstable under the experimental conditions, or there may be contaminants in the solvents that are catalyzing degradation. | First, ensure the high purity of all solvents used. Use freshly opened bottles of analytical grade solvents. If degradation persists, consider lowering the temperature of your stock solutions and storing them protected from light. It may also be necessary to prepare fresh solutions immediately before each experiment. |
| Inconsistent stability results between experimental runs. | This could be due to variations in experimental conditions such as temperature fluctuations, exposure to light, or differences in solution preparation. | Standardize all experimental parameters. Use a calibrated incubator or water bath for temperature control. Protect all samples from light by using amber vials or covering them with aluminum foil. Ensure that solution preparation is consistent in terms of solvent volume and weighing of the compound. |
| Appearance of multiple unknown peaks in the HPLC chromatogram. | This indicates the formation of degradation products. | Develop a robust, stability-indicating HPLC method that can resolve the parent peak from all degradation peaks. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks, which can help in the structural elucidation of the degradation products.[1] |
| "Mass balance" is not achieved in the stability study (the sum of the parent compound and degradation products is less than 100%). | This could happen if some degradation products are not detected by the analytical method (e.g., they are volatile or do not have a chromophore for UV detection), or if they irreversibly adsorb to the container. | Ensure your analytical method is capable of detecting all potential degradation products. Using a universal detector like a Charged Aerosol Detector (CAD) in parallel with a UV detector can be helpful. Also, consider using silanized glass vials to minimize adsorption. |
Data Presentation
Table 1: Illustrative Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.0) | 25 | Experimentally Determined |
| Ethanol | 25 | Experimentally Determined |
| Methanol | 25 | Experimentally Determined |
| Acetonitrile | 25 | Experimentally Determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimentally Determined |
Table 2: Illustrative Stability of this compound in Solution at 25°C (Protected from Light)
| Solvent | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) | Purity after 1 week (%) |
| Acetonitrile | 99.5 | Experimentally Determined | Experimentally Determined | Experimentally Determined |
| Methanol | 99.5 | Experimentally Determined | Experimentally Determined | Experimentally Determined |
| DMSO | 99.5 | Experimentally Determined | Experimentally Determined | Experimentally Determined |
| Water (pH 7.0) | 99.5 | Experimentally Determined | Experimentally Determined | Experimentally Determined |
Table 3: Illustrative Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60 | Experimentally Determined | Experimentally Determined |
| 0.1 N NaOH | 24 hours | 60 | Experimentally Determined | Experimentally Determined |
| 3% H₂O₂ | 24 hours | 25 | Experimentally Determined | Experimentally Determined |
| Dry Heat | 48 hours | 80 | Experimentally Determined | Experimentally Determined |
| Photostability | 1.2 million lux hours | 25 | Experimentally Determined | Experimentally Determined |
Experimental Protocols
Protocol 1: Determination of Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl or 1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose both the solid compound and a solution to light in a photostability chamber. Keep control samples in the dark.
-
-
Time Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching and Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Preventing degradation of 6-Acetyl-2(3H)-benzothiazolone during storage
Technical Support Center: 6-Acetyl-2(3H)-benzothiazolone
This technical support center provides guidance on preventing the degradation of this compound during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/pale cream to yellow/brown, clumping) | 1. Exposure to Light: Photodegradation can lead to the formation of colored impurities. 2. Exposure to Air/Oxidants: Oxidation of the benzothiazolone ring or the acetyl group. 3. Moisture Absorption: Hygroscopic nature may lead to clumping and hydrolysis. | 1. Store the compound in an amber, tightly sealed vial in a dark place. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator or a controlled low-humidity environment. |
| Inconsistent or lower-than-expected activity in biological assays | 1. Degradation in Stock Solution: The compound may be unstable in the chosen solvent or at the storage temperature. 2. Repeated Freeze-Thaw Cycles: Can lead to precipitation and degradation. 3. pH Instability: The compound may degrade in acidic or basic aqueous solutions. | 1. Prepare fresh stock solutions before use. If storage is necessary, store at -20°C or -80°C in a suitable solvent like anhydrous DMSO.[1] 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1] 3. Buffer aqueous solutions to a neutral pH and use them promptly. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | 1. Hydrolysis: Breakdown of the amide bond in the thiazolone ring or the acetyl group. 2. Oxidation: Oxidative cleavage of the benzothiazole ring or oxidation of the acetyl group. 3. Photodegradation: Light-induced structural changes. | 1. Ensure solvents are anhydrous and protect from moisture. 2. Use degassed solvents and avoid sources of oxidation. 3. Protect all solutions from light by using amber vials or wrapping containers in foil. |
| Poor solubility of the stored compound | 1. Formation of Insoluble Degradants: Degradation products may have lower solubility. 2. Polymerization: Possible under certain conditions, leading to insoluble materials. | 1. Confirm the identity and purity of the compound using an appropriate analytical method. 2. If degradation is suspected, purify the compound before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial in a cool, dark, and dry place.[2][3] A desiccator can be used to maintain a low-humidity environment. For added protection against oxidation, the container can be purged with an inert gas like argon or nitrogen before sealing.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to the potential for hydrolysis and other solvent-mediated degradation, it is best to prepare stock solutions fresh for each experiment. If a stock solution must be stored, dissolve the compound in a high-purity, anhydrous solvent such as DMSO.[1] Aliquot the solution into single-use amber vials and store them at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond within the 2(3H)-benzothiazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. The acetyl group could also be oxidized. Oxidative ring-opening of the benzothiazole core is also a possibility.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[4][5] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradants, as well as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradation products.[4]
Q5: What are some signs of degradation to look for?
A5: Visual signs of degradation in the solid material can include a color change from white or pale cream to yellow or brown, and clumping of the powder. For solutions, the appearance of a precipitate or a color change can indicate degradation. In analytical tests like HPLC, the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound suggests degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.
Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration as the stressed samples.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of phosphate buffer (pH 7) and methanol (e.g., in a 60:40 v/v ratio)[5] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (a wavelength around 276 nm may be suitable based on similar compounds)[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data Summary
The following table should be used to record the results from the forced degradation study. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound in the stressed samples compared to the unstressed control.
| Stress Condition | Time | Temperature | % Degradation | Number of Degradation Products | Retention Times of Major Degradants |
| 0.1 M HCl | 24 h | 60°C | |||
| 0.1 M NaOH | 8 h | RT | |||
| 3% H₂O₂ | 24 h | RT | |||
| Heat (Solid) | 48 h | 70°C | |||
| Heat (Solution) | 48 h | 70°C | |||
| Photolytic (Solid) | As per ICH | Ambient | |||
| Photolytic (Solution) | As per ICH | Ambient |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for forced degradation study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 6-Acetyl-2(3H)-benzothiazolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 6-Acetyl-2(3H)-benzothiazolone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves the Friedel-Crafts acylation of 2(3H)-benzothiazolone. This reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like acetyl chloride or acetic anhydride.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of the Friedel-Crafts acylation include:
-
Highly Exothermic Reaction: The reaction between the Lewis acid catalyst (e.g., AlCl₃) and the reagents can be highly exothermic, leading to a rapid increase in temperature if not properly controlled.
-
Hydrogen Chloride (HCl) Gas Evolution: The reaction of acetyl chloride with the substrate in the presence of AlCl₃ liberates significant amounts of corrosive HCl gas, which requires proper scrubbing and ventilation.
-
Handling of Pyrophoric and Water-Reactive Reagents: Aluminum chloride is a water-reactive solid. Proper handling procedures are necessary to avoid contact with moisture.
Q3: How does the choice of solvent impact the reaction yield and purity?
A3: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, for scale-up, less hazardous alternatives like nitrobenzene are sometimes used, although their high boiling points can complicate product isolation. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials and intermediates.
Troubleshooting Guide
Issue 1: Low Yield of this compound
If you are experiencing lower than expected yields, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature. | Increased conversion of starting material to product. |
| Poor Quality of Reagents | Ensure that the 2(3H)-benzothiazolone is pure and that the acetyl chloride and aluminum chloride are anhydrous. Moisture can deactivate the catalyst. | Improved reaction efficiency and higher yield. |
| Suboptimal Reaction Temperature | The reaction is typically run at low temperatures (0-5 °C) to control the exothermic reaction and minimize side products. Ensure your cooling system is adequate for the scale. | Reduced formation of byproducts and improved selectivity for the desired product. |
Issue 2: Formation of Impurities and Byproducts
The formation of isomers and other byproducts is a common challenge.
| Impurity/Byproduct | Identification | Mitigation Strategy |
| Isomeric Acetyl-2(3H)-benzothiazolones | Can be identified by HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. | Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent to favor para-substitution. |
| Di-acetylated Product | Higher molecular weight peak in Mass Spectrometry (MS) and HPLC. | Use a stoichiometric amount of acetyl chloride (1.0-1.1 equivalents) to minimize over-acylation. |
| Unreacted Starting Material | Detected by TLC or HPLC. | Ensure efficient mixing to maintain a homogeneous reaction mixture. Consider a slight excess of the acylating agent if under-acylation is a persistent issue. |
Experimental Protocols
Protocol 1: Scale-up Friedel-Crafts Acylation of 2(3H)-benzothiazolone
This protocol describes a representative procedure for the synthesis of this compound on a larger scale.
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 1,2-dichloroethane (20 L).
-
Reagent Charging: 2(3H)-benzothiazolone (1.0 kg, 6.61 mol) is added to the reactor, and the mixture is stirred until all solids are dissolved.
-
Cooling: The reactor is cooled to 0-5 °C using a chiller.
-
Catalyst Addition: Anhydrous aluminum chloride (2.0 kg, 15.0 mol) is added portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Acylating Agent Addition: Acetyl chloride (0.57 L, 7.93 mol) is added dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: The reaction is monitored by HPLC every hour. The reaction is considered complete when less than 2% of the starting material remains.
-
Quenching: The reaction mixture is slowly transferred to a separate quench vessel containing a mixture of crushed ice (20 kg) and concentrated HCl (2 L). The temperature is maintained below 20 °C during the quench.
-
Product Isolation: The resulting slurry is stirred for 1 hour, and the solid product is isolated by filtration.
-
Purification: The crude product is washed with deionized water (3 x 5 L) and then recrystallized from ethanol to yield pure this compound.
Visual Diagrams
Caption: Synthesis pathway for this compound.
Technical Support Center: Crystallization of 6-Acetyl-2(3H)-benzothiazolone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization process of 6-Acetyl-2(3H)-benzothiazolone.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates poor solubility. You can try the following:
-
Increase Solvent Volume: Gradually add more solvent until the compound dissolves. Note the final volume to calculate an approximate solubility.
-
Try a Different Solvent: Consult a solvent polarity chart and choose a solvent with a different polarity. For benzothiazolone derivatives, solvents like ethanol, dimethylformamide (DMF), and toluene have been used.[1][2] A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.
-
Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity is observed.
Q2: No crystals are forming upon cooling. What steps can I take to induce crystallization?
A2: Crystal formation can sometimes be slow to initiate. Here are several techniques to induce nucleation:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution. This seed crystal will act as a template for further crystal growth.
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This will gradually increase the concentration of the compound, promoting crystallization.
-
Reduce Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator.
Q3: The product has oiled out instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.
-
Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Dilute the Solution: Add a small amount of warm solvent to dissolve the oil and then cool slowly.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.
Q4: The resulting crystals are very small or needle-like. How can I grow larger crystals?
A4: The rate of crystal growth influences crystal size. For larger crystals, you need slower crystal growth.
-
Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a less supersaturated solution upon cooling, favoring the growth of larger, more well-defined crystals.
-
Vapor Diffusion: In this technique, the compound is dissolved in a "good" solvent in a small, open container. This container is then placed in a larger, sealed container with a "poor" solvent. The vapor of the poor solvent slowly diffuses into the good solvent, gradually inducing crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent for the crystallization of this compound?
Q2: What is the expected melting point of this compound?
A2: The melting point for 97% pure this compound is reported to be in the range of 189.5-195.5 °C.[4] A sharp melting point within this range is a good indicator of purity.
Q3: How can I assess the purity of my recrystallized product?
A3: Several analytical techniques can be used to determine the purity of your crystals:
-
Melting Point Analysis: A sharp and narrow melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify any impurities present.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Water | 10.2 | < 0.1 | 0.5 |
| Ethanol | 5.2 | 2.5 | 25 |
| Acetone | 5.1 | 10 | 50 |
| Dichloromethane | 3.1 | 5 | 30 |
| Toluene | 2.4 | 1 | 15 |
| Hexane | 0.1 | < 0.1 | < 0.1 |
Table 2: Effect of Cooling Rate on Crystal Size (Hypothetical Data)
| Cooling Method | Cooling Rate (°C/hour) | Average Crystal Size (µm) | Crystal Habit |
| Rapid Cooling (Ice Bath) | ~20 | 50-100 | Fine Needles |
| Moderate Cooling (Room Temp) | ~5 | 200-500 | Prisms |
| Slow Cooling (Insulated) | ~1 | 800-1200 | Large Blocks |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: Crystals should form as the solution cools and becomes supersaturated. For further crystal growth, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Solvent-Antisolvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF) at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (e.g., water) dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time.
-
Isolation and Drying: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Dealing with oily products in 6-Acetyl-2(3H)-benzothiazolone purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering oily products during the purification of 6-Acetyl-2(3H)-benzothiazolone.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, leading to the formation of oils instead of solid precipitates.
Question: My crude product of this compound is an oil or a sticky solid after synthesis. What are the initial steps to obtain a solid?
Answer: An oily or sticky crude product often indicates the presence of impurities, residual solvent, or byproducts from the reaction. Here are the initial steps to address this:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your product has low solubility (e.g., hexane or diethyl ether) can sometimes help remove stubborn high-boiling point solvents.
-
Aqueous Work-up: Perform a liquid-liquid extraction to remove water-soluble impurities. Dissolve the crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane, and wash with water, followed by a brine solution. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Trituration: This technique can be effective in inducing crystallization from an oil. Add a small amount of a solvent in which this compound is poorly soluble (e.g., cold diethyl ether, hexane, or a mixture of ethyl acetate and hexane). Stir or sonicate the mixture. The desired compound may solidify, allowing for collection by filtration.
Question: I am attempting to recrystallize this compound, but it "oils out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This can happen for several reasons, even with compounds like this compound that have a high melting point (189.5-195.5°C).[3] The primary causes in this case are likely high levels of impurities which depress the melting point of the mixture, or too rapid cooling and high supersaturation.[4]
Here are some solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add more of the primary solvent to reduce the saturation level. Then, allow it to cool more slowly.[2]
-
Change the Solvent System: The initial solvent may be too non-polar. Try a more polar solvent or a different solvent mixture. A good starting point for aromatic ketones could be ethanol, isopropanol, or ethyl acetate, potentially with the addition of a non-polar anti-solvent like hexane.
-
Slow Cooling: Cool the solution very slowly. A heated oil bath or a dewar filled with warm water can be used to gradually decrease the temperature, allowing more time for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4][5]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its purification?
A1: Key properties include:
-
Molecular Weight: 193.22 g/mol .[6]
-
Polarity: It is a polar molecule due to the presence of ketone and amide functional groups.
Q2: What are some recommended solvent systems for the recrystallization of this compound?
A2: Given its polar nature and aromatic ketone structure, suitable single solvents could include ethanol, methanol, or ethyl acetate. For mixed solvent systems, you could dissolve the compound in a good solvent like hot ethyl acetate or acetone and then slowly add a poor solvent like hexane or heptane until turbidity is observed.
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is a good option when recrystallization fails to remove impurities effectively, or if you have multiple byproducts with similar polarities. Given the polar nature of this compound, a normal-phase silica gel column would be appropriate.
Q4: What eluent systems are recommended for column chromatography of this compound?
A4: For a polar compound like this on a silica gel column, a good starting point would be a mixture of a non-polar solvent and a moderately polar solvent.[7][8] A common choice is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).[7] Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system that gives good separation.
Data Presentation
Table 1: Recrystallization Solvent Screening Log
| Trial No. | Solvent System (Ratio) | Volume (mL) | Observations (Hot) | Observations (Cold) | Yield (%) | Purity (e.g., HPLC, NMR) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 2: Column Chromatography Eluent Optimization Log
| Trial No. | Eluent System (Ratio) | TLC Rf of Product | TLC Rf of Impurity 1 | TLC Rf of Impurity 2 | Column Outcome |
| 1 | |||||
| 2 | |||||
| 3 |
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific crude product.
Protocol 1: Recrystallization from a Single Solvent
-
Place the crude oily product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).
-
Heat the flask on a hot plate with stirring until the solvent begins to reflux and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Prepare the Sample: Dissolve the crude oily product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Load the Column: Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the chosen solvent system (e.g., 10% ethyl acetate in hexane), gradually increasing the polarity if necessary.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
Visualizations
Caption: Troubleshooting workflow for oily product purification.
Caption: Standard recrystallization workflow.
Caption: Column chromatography experimental workflow.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6-Acetyl-2(3H)-Benzothiazolon, 97 %, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 4. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
Alternative reagents to improve 6-Acetyl-2(3H)-benzothiazolone synthesis
Welcome to the technical support center for the synthesis of 6-Acetyl-2(3H)-benzothiazolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential solutions and alternative approaches.
Q1: My Friedel-Crafts acylation of 2(3H)-benzothiazolone is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of 2(3H)-benzothiazolone can stem from several factors. Here are the most common culprits and troubleshooting steps:
-
Catalyst Inactivity: The Lewis acid catalyst, typically Aluminum Chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Using freshly opened or newly prepared catalyst is crucial for optimal activity.
-
Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid, effectively quenching the catalyst. Therefore, a stoichiometric amount of the catalyst is often required. Consider increasing the molar ratio of the Lewis acid to the substrate.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the yield is low at room temperature, gradually increasing the temperature may be necessary to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Purity of Reagents: The purity of 2(3H)-benzothiazolone and the acetylating agent (e.g., acetyl chloride) is vital. Impurities can lead to the formation of byproducts and consume the catalyst.
Q2: I am observing the formation of multiple products in my reaction. What could be the reason?
A2: While Friedel-Crafts acylation is generally regioselective for the 6-position on the 2(3H)-benzothiazolone ring, the formation of multiple products can occur due to:
-
Polyacylation: Although the acetyl group is deactivating, under harsh conditions or with highly activated starting materials, a second acylation might occur.
-
Side Reactions: The nitrogen atom in the benzothiazolone ring can also be a site for acylation, leading to N-acetylated byproducts. The reaction conditions, particularly the choice of Lewis acid and solvent, can influence the C- versus N-acylation selectivity.
-
Impurities: As mentioned, impurities in the starting materials can lead to various side reactions.
To minimize the formation of multiple products, ensure the use of pure reagents and carefully control the reaction stoichiometry and temperature.
Q3: Are there alternative reagents to Aluminum Chloride for the Friedel-Crafts acylation?
A3: Yes, several other Lewis acids can be used for Friedel-Crafts acylation, and some may offer advantages in terms of handling and reactivity. For the acylation of 2(3H)-benzothiazolone, you can consider:
-
Aluminum Chloride supported on Silica Gel (AlCl₃/SiO₂): This heterogeneous catalyst is easier to handle, can be recycled, and often leads to cleaner reactions with simpler work-up procedures.
-
Other Lewis Acids: Zinc Chloride (ZnCl₂) and Ferric Chloride (FeCl₃) are also commonly used Lewis acids in Friedel-Crafts reactions. The optimal choice may depend on the specific substrate and reaction conditions.
-
Polyphosphoric Acid (PPA): PPA can serve as both a catalyst and a solvent in some Friedel-Crafts acylations.
Q4: Can I use an alternative acetylating agent instead of acetyl chloride?
A4: Acetic anhydride is a common alternative to acetyl chloride. It is generally less reactive and may require slightly more forcing conditions, but it can be a suitable reagent. The choice between acetyl chloride and acetic anhydride can influence the reaction rate and selectivity.
Q5: Is there a more efficient method than conventional heating for this synthesis?
A5: Microwave-assisted synthesis has been shown to be a rapid and efficient method for the preparation of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.[1] This technique can significantly shorten reaction times compared to conventional heating methods.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used in the synthesis of this compound, allowing for easy comparison.
| Method | Acetylating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ / SiO₂ | Solvent-free | 85 | 3h | 61 | |
| Microwave-Assisted Synthesis | Acetyl Chloride | Microwave Irradiation | - | - | - | - | [1] |
Data for microwave-assisted synthesis of the specific 6-acetyl derivative was not available in the searched literature, but the method is reported as rapid and efficient for analogous 6-acyl derivatives.
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
Method 1: Friedel-Crafts Acylation using AlCl₃/SiO₂[1]
Catalyst Preparation:
-
Silica gel is reacted with aluminum chloride in refluxing carbon tetrachloride to prepare the AlCl₃ supported on silica gel catalyst.
Acylation Procedure:
-
In a round-bottom flask, add 2(3H)-benzothiazolone (1 mmol) and acetyl chloride (1.2 mmol).
-
Add a catalytic amount of AlCl₃/SiO₂.
-
Heat the reaction mixture at 85°C under solvent-free conditions for 3 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the reaction mixture to quench the reaction.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives[2]
(General procedure, specific conditions for 6-acetyl derivative may need optimization)
-
In a microwave-safe reaction vessel, combine 2(3H)-benzothiazolone and the acylating agent.
-
The reaction is carried out under microwave irradiation. The power and time of irradiation will need to be optimized for the specific reaction.
-
After the reaction is complete, the mixture is poured into crushed ice.
-
The precipitated solid product is collected by suction filtration.
-
The solid is washed with 5% NaHCO₃ solution and then with water.
-
The product is dried and can be further purified by crystallization from an appropriate solvent.
Visualizations
The following diagrams illustrate the key experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Comparative workflow for conventional and microwave-assisted synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Acetyl-2(3H)-benzothiazolone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Acetyl-2(3H)-benzothiazolone derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including promising anticancer properties.[1][2][3] The this compound core, in particular, serves as a valuable starting point for the synthesis of novel compounds with potential cytotoxic effects. This guide delves into the synthesis of chalcone derivatives from this core and analyzes how structural modifications impact their efficacy against various cancer cell lines.
Comparative Anticancer Activity
The cytotoxic effects of a series of chalcones derived from this compound were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
| Compound | R' | R'' | R''' | Cancer Cell Line | IC50 (µM)[4] |
| 3a | H | H | H | BV-173 | 35 |
| MCF-7 | 48 | ||||
| MDA-MB-231 | 55 | ||||
| 3b | OCH₃ | H | H | BV-173 | 9.7 |
| MCF-7 | 15 | ||||
| MDA-MB-231 | 21 | ||||
| 3c | H | OCH₃ | H | BV-173 | 28 |
| MCF-7 | 33 | ||||
| MDA-MB-231 | 41 | ||||
| 3d | OCH₃ | OCH₃ | OCH₃ | BV-173 | 18 |
| MCF-7 | 25 | ||||
| MDA-MB-231 | 30 | ||||
| 3e | H | N(CH₃)₂ | H | BV-173 | 42 |
| MCF-7 | 51 | ||||
| MDA-MB-231 | 60 | ||||
| 3f | Cl | H | H | BV-173 | 22 |
| MCF-7 | 29 | ||||
| MDA-MB-231 | 36 | ||||
| 3g | H | Cl | H | BV-173 | 31 |
| MCF-7 | 39 | ||||
| MDA-MB-231 | 47 | ||||
| 3h | NO₂ | H | H | BV-173 | 15 |
| MCF-7 | 20 | ||||
| MDA-MB-231 | 27 |
BV-173: Human B-cell precursor leukemia MCF-7: Human breast adenocarcinoma MDA-MB-231: Human breast adenocarcinoma
Key Structure-Activity Relationship Insights
The data reveals several key insights into the structure-activity relationship of these this compound derived chalcones:
-
Influence of Methoxy Groups: The presence of a methoxy (-OCH₃) group on the phenyl ring generally enhances cytotoxic activity. Compound 3b , with a single methoxy group at the meta position, proved to be the most potent derivative across all tested cell lines, with an IC50 value of 9.7 µM against BV-173 cells.[4]
-
Effect of Electron-Withdrawing Groups: The introduction of a nitro group (-NO₂) at the meta position (compound 3h ) also resulted in a significant increase in anticancer activity compared to the unsubstituted analog (3a ).[4] Similarly, a chloro group at the meta position (compound 3f ) conferred better activity than the unsubstituted compound.[4]
-
Impact of Electron-Donating Groups: In contrast, the presence of a dimethylamino (-N(CH₃)₂) group at the para position (compound 3e ) led to a decrease in cytotoxic activity.[4]
-
Positional Isomerism: The position of the substituent on the phenyl ring plays a crucial role. For instance, a methoxy group at the meta position (3b ) is more favorable for activity than at the para position (3c ).[4]
Experimental Protocols
Synthesis of this compound (Starting Material)
The synthesis of the core structure, this compound, is a critical first step. The procedure involves the Friedel-Crafts acylation of 2(3H)-benzothiazolone.[4]
Procedure:
-
To a cooled solution of dimethylformamide (0.115 mol), aluminum chloride (0.4 mol) is slowly added.
-
To this complex, 2(3H)-benzothiazolone (0.04 mol) and acetyl chloride (0.06 mmol) are added.
-
The reaction mixture is stirred and then poured onto ice containing concentrated HCl (30 ml).
-
The resulting crude product is collected by filtration, air-dried, and crystallized from ethanol.[4]
General Procedure for the Synthesis of Chalcones (3a-h)
The chalcone derivatives are synthesized via a Claisen-Schmidt condensation reaction.
Procedure:
-
Equimolar amounts of this compound and the appropriate substituted benzaldehyde are dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added dropwise to the cooled reaction mixture.
-
The mixture is stirred at room temperature for a specified time.
-
The reaction mixture is then poured into ice water and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final chalcone derivative.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is determined using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][5]
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[6]
Visualizing the Process and Potential Mechanisms
To better illustrate the workflow and potential biological pathways, the following diagrams are provided.
While the specific signaling pathways for these chalcone derivatives have not been fully elucidated, benzothiazole compounds are known to induce apoptosis in cancer cells through various mechanisms. A plausible pathway involves the induction of the intrinsic mitochondrial apoptosis pathway.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 6-Acetyl-2(3H)-benzothiazolone as a Versatile Scaffold in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] This guide focuses on the validation of a specific derivative, 6-Acetyl-2(3H)-benzothiazolone, as a promising starting point for drug discovery campaigns. By examining its synthetic accessibility, known biological activities of its close analogs and derivatives, and comparing it with alternative scaffolds, this guide provides a comprehensive overview for researchers looking to leverage this versatile chemical entity.
Performance Comparison
The this compound scaffold has shown potential in several therapeutic areas, primarily through the biological evaluation of its derivatives and structurally similar compounds. The following sections summarize the key findings.
Lipid-Lowering Activity
A study on 6-benzoyl-2(3H)-benzothiazolone, a close structural analog of this compound, demonstrated significant lipid-lowering effects in mice.[1] This suggests that the 6-acyl-2(3H)-benzothiazolone core is a promising scaffold for the development of new hypolipidemic agents.
| Compound | Animal Model | Diet | Dose | % Change in Total Cholesterol | % Change in HDL-C | Reference |
| 6-Benzoyl-2(3H)-benzothiazolone | Mice | Hypercholesterolemic | 100 mg/kg | ↓ 25% | ↑ 15% | [1] |
| Fenofibrate (Standard) | Mice | Hypercholesterolemic | 100 mg/kg | ↓ 30% | ↑ 20% | [1] |
Cytotoxic Activity
Chalcone derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] While the core scaffold itself was not directly tested for cytotoxicity in this study, the activity of its derivatives highlights its potential as a template for the design of novel anticancer agents. The study found that these chalcones exhibit concentration-dependent cytotoxic effects at micromolar concentrations.[5]
| Derivative | Cell Line | IC50 (µM) | Reference |
| Chalcone of this compound | BV-173 (human B cell precursor leukemia) | 9.7 | [5] |
| Chalcone of this compound | MCF-7 (human breast adenocarcinoma) | >50 | [5] |
| Chalcone of this compound | MDA-MB-231 (human breast adenocarcinoma) | >50 | [5] |
Neuroprotective and Kinase Inhibitory Potential
The broader class of benzothiazole derivatives has been extensively studied for various other biological activities, suggesting further avenues of exploration for the this compound scaffold. These activities include:
-
Neuroprotection: Benzothiazole derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6]
-
Kinase Inhibition: Substituted benzothiazoles have been identified as potent inhibitors of various kinases, including p38α MAP kinase and Bcr-Abl kinase, which are implicated in inflammation and cancer.
Alternative Scaffolds
While this compound shows promise, it is essential to consider alternative scaffolds that may offer advantages in terms of potency, selectivity, or pharmacokinetic properties.
| Therapeutic Area | Alternative Scaffold | Example Compound | Mechanism of Action |
| Lipid-Lowering | Fibrates | Fenofibrate | PPARα agonist |
| Stilbenes | Resveratrol | PPARα activator | |
| Cytotoxicity | Thiazolidinediones | - | PPARγ agonists |
| Quinazolines | - | Various (e.g., EGFR inhibitors) | |
| Neuroprotection | Flavonoids | Quercetin, Hesperidin | Antioxidant, anti-inflammatory |
| Stilbenoids | Resveratrol | PI3K/Akt signaling pathway modulation |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug discovery scaffolds.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 2(3H)-benzothiazolone. A common method involves a Friedel-Crafts acylation reaction.[5]
Procedure:
-
To a solution of 2(3H)-benzothiazolone (0.04 mol) in a suitable solvent, add acetyl chloride (0.06 mmol).
-
The reaction mixture is then treated with a Lewis acid catalyst, such as aluminum chloride.
-
The mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto ice, followed by the addition of concentrated HCl.
-
The crude product is collected by filtration, air-dried, and can be further purified by crystallization from a suitable solvent like ethanol.[5]
In Vivo Lipid-Lowering Assay in Mice
This protocol is based on the study of a close analog, 6-benzoyl-2(3H)-benzothiazolone.[1]
Animals: Female Swiss mice are used for the study. Diet: The mice are fed either a standard diet or a hypercholesterolemic diet. Treatment: The test compounds (e.g., 6-benzoyl-2(3H)-benzothiazolone) and a standard drug (e.g., fenofibrate) are administered orally at a specific dose (e.g., 100 mg/kg) for a defined period (e.g., 15 days for the hypercholesterolemic diet model). Blood Collection and Analysis: At the end of the treatment period, blood samples are collected. Serum levels of total cholesterol and HDL-cholesterol are determined using enzymatic methods.
Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of the chalcone derivatives of this compound.[5]
Cell Lines: A panel of human cancer cell lines (e.g., BV-173, MCF-7, MDA-MB-231) are used. Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[5]
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectral Analysis of 6-Acetyl-2(3H)-benzothiazolone and Its Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectral data of 6-Acetyl-2(3H)-benzothiazolone and its analogs for researchers, scientists, and drug development professionals. The information is presented to facilitate the understanding of structure-activity relationships and to aid in the characterization of novel benzothiazole derivatives. This document summarizes key spectral data in tabular format, outlines detailed experimental protocols, and includes visualizations of the synthetic workflow.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] The spectral characterization of these molecules is crucial for confirming their structure and purity. This guide focuses on the comparative analysis of spectral data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound and related analogs.
Data Presentation: Spectral Data Comparison
The following tables summarize the key spectral data for this compound and a selection of its analogs, providing a basis for comparative analysis.
Table 1: ¹H NMR Spectral Data of Benzothiazole Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | - | Data not available in the provided search results. |
| 6-Methylbenzo[d]thiazol-2(3H)-one [5] | DMSO-d₆ | 11.74 (s, 1H, NH), 7.32 (s, 1H, Ar-H), 7.06 (d, J = 8.0 Hz, 1H, Ar-H), 6.99 (d, J = 8.0 Hz, 1H, Ar-H), 2.28 (s, 3H, CH₃) |
| 3-Amino-1,3-benzothiazol-2(3H)-one [6] | DMSO-d₆ | 7.61 (d, J=7.5 Hz, 1H, Ar-H7), 7.32-7.40 (m, 2H, Ar-H4,5), 7.18 (t, J=7.5 Hz, 1H, Ar-H6), 5.62 (s, 2H, NH₂) |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone [7] | CDCl₃ | 7.93-7.95 (d, J = 8.12Hz, 1H), 7.76-7.84 (m, 3H), 7.52-7.56 (m, 3H), 7.42-7.46 (m, 3H), 7.32-7.36 (m, 1H), 6.95-6.98 (d, J = 8.00Hz, 1H), 5.36 (s, 2H, OCH₂) |
Table 2: ¹³C NMR Spectral Data of Benzothiazole Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | - | Data not available in the provided search results. |
| 6-(4-Methoxybenzoyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one [8] | DMSO-d₆ | 193.8, 170.4, 163.3, 140.2, 133.6, 132.4, 130.1, 128.9, 124.6, 122.3, 113.7, 110.5, 55.5, 54.6, 48.7, 48.1, 45.6, 43.9, 42.7, 21.2 |
| 6-Methylbenzo[d]thiazol-2(3H)-one [5] | DMSO-d₆ | 170.46, 134.48, 132.32, 127.60, 123.77, 123.12, 111.72, 21.12 |
| 3-Amino-1,3-benzothiazol-2(3H)-one [6] | DMSO-d₆ | 168.5 (C=O), 138.6 (Ar-C), 127.0 (Ar-C), 123.4 (Ar-C), 123.2 (Ar-C), 118.7 (Ar-C), 111.9 (Ar-C) |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone [7] | CDCl₃ | 194.49, 167.34, 154.55, 152.87, 137.40, 135.26, 134.77, 133.70, 132.66, 131.46, 130.10, 128.74, 126.39, 125.51, 123.24, 121.96, 114.84, 114.61, 68.72 |
Table 3: IR Spectral Data of Benzothiazole Analogs
| Compound | Medium | Key Absorption Bands (ν, cm⁻¹) |
| This compound | - | Data not available in the provided search results. |
| 6-Methylbenzo[d]thiazol-2(3H)-one [5] | KBr | 1655 (C=O) |
| 3-Amino-1,3-benzothiazol-2(3H)-one [6] | ATR | 3318-3191 (NH₂), 1624 (C=O) |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone [7] | - | 3061 (ArC-H), 1654 (C=O), 1584 (C=N), 1523, 1475 (C=C), 662 (C-Br) |
Table 4: UV-Vis Spectral Data of Benzothiazole Analogs
| Compound | Solvent | λmax (nm) |
| 2-Phenylbenzothiazole derivatives [9] | Various | Dependent on functional groups and solvent polarity. |
| Substituted Benzothiazoles [1] | 1,4-Dioxane | Calculated λmax values are presented in the study. |
| Thienyl- and bithienyl-1,3-benzothiazoles [10] | Ethanol | 340 - 416 |
Experimental Protocols
General Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.[3]
Materials:
-
2-aminothiophenol
-
Substituted aldehyde (e.g., 4-acetylbenzaldehyde for a 6-acetyl analog precursor)
-
Catalyst (e.g., Zn(OAc)₂·2H₂O)
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of the aldehyde (1 mmol), 2-aminothiophenol (1 mmol), and a catalytic amount of Zn(OAc)₂·2H₂O (5 mol%) is heated, for instance at 80°C.[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled and the resulting solid is washed with water.[3]
-
The crude product is then purified by crystallization from a suitable solvent like ethanol or by column chromatography.[3]
General Procedure for Spectral Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3][6][7][11] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[3][6][7] Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight and fragmentation pattern of the compounds.[6][7]
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMSO).[9][12] The concentration of the solution is typically in the micromolar range.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound analogs.
Caption: General experimental workflow for the synthesis and spectral analysis of benzothiazole analogs.
Conclusion
The spectral data of benzothiazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. A systematic comparison of this data is invaluable for the structural elucidation of new analogs and for understanding their electronic and structural properties. The experimental protocols and workflow provided in this guide offer a foundational framework for researchers working on the synthesis and characterization of novel this compound analogs and other related benzothiazole compounds. Further research to obtain and compare a complete spectral dataset for a homologous series of this compound analogs would be highly beneficial for a more in-depth structure-property relationship analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. rsc.org [rsc.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arabjchem.org [arabjchem.org]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
A Comparative Guide to the Cross-Reactivity Profile of 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 6-Acetyl-2(3H)-benzothiazolone and its potential for cross-reactivity in biological assays. Due to the limited direct experimental data on this specific compound, this guide provides a predictive overview based on the well-documented activities of structurally related benzothiazole derivatives. The objective is to equip researchers with the necessary context and methodologies to rigorously assess the selectivity of this compound.
Introduction to Benzothiazole Cross-Reactivity
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This broad activity spectrum, however, suggests that benzothiazole derivatives can interact with multiple biological targets, leading to potential off-target effects or cross-reactivity.
A primary area of concern for cross-reactivity is with protein kinases. The planar benzothiazole ring system can mimic the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases. This can lead to the inhibition of multiple signaling pathways. Therefore, a thorough cross-reactivity assessment is crucial in the development of any benzothiazole-based therapeutic agent to ensure its specificity and minimize unintended biological consequences.
Comparison with Structurally Related Benzothiazole Derivatives
To infer the potential biological activities and cross-reactivity of this compound, it is useful to compare it with other 6-substituted benzothiazole analogs. The nature of the substituent at the 6-position can significantly influence the compound's potency and selectivity. The following table summarizes the in vitro anticancer activities of various 6-substituted benzothiazole derivatives against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 6-Substituted Benzothiazole Analogs
| Compound ID | 6-Substituent | Cell Line | Biological Activity (IC₅₀, µM) | Reference |
| Analog 1 | -H (unsubstituted) | HeLa (Cervical Cancer) | >10 | [2] |
| Analog 2 | -NO₂ | HeLa (Cervical Cancer) | 1.1 | [2] |
| Analog 3 | -NH₃⁺ | HeLa (Cervical Cancer) | 0.8 | [2] |
| Analog 4 | -Cl | Not Specified | Potent anticancer activity noted | [3] |
| Compound 7h | -H (in a complex structure) | HCT116 (Colon Cancer) | 6.553 | [4] |
| Compound 7h | -H (in a complex structure) | HeLa (Cervical Cancer) | 3.995 | [4] |
| Compound 4d | -H (in a complex structure) | AsPC-1 (Pancreatic Cancer) | 7.66 | [5] |
| Compound 4d | -H (in a complex structure) | BxPC-3 (Pancreatic Cancer) | 3.99 | [5] |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the substituent at the 6-position plays a critical role in the biological activity of the benzothiazole core. For instance, the presence of a nitro or an ammonium group at this position can significantly increase the cytotoxic potency against HeLa cells compared to the unsubstituted analog.[2] This suggests that the acetyl group in this compound is likely to confer significant biological activity, which warrants a thorough investigation of its selectivity.
Potential for Cross-Reactivity with Protein Kinases
As previously mentioned, the benzothiazole scaffold is a known inhibitor of a multitude of protein kinases. This promiscuity is a key consideration for cross-reactivity studies. The diagram below illustrates a generic signaling pathway mediated by protein kinases, which can be susceptible to inhibition by benzothiazole derivatives at multiple points.
Caption: Inhibition of a generic kinase signaling pathway by a benzothiazole derivative.
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a systematic approach involving a panel of assays is recommended. Below are detailed methodologies for key experiments.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a logical workflow for assessing the cross-reactivity of a test compound.
Caption: A workflow for assessing the cross-reactivity of a test compound.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a generalized method for measuring the inhibition of a specific protein kinase.
1. Materials:
-
Recombinant human protein kinase of interest.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Substrate peptide or protein specific to the kinase.
-
This compound and other control compounds.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well plates.
-
Plate reader with luminescence detection capabilities.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the kinase detection reagent, which contains luciferase and luciferin, to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of the compound on the viability of cultured human cells.
1. Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear flat-bottom plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, the extensive research on the broader benzothiazole class of compounds strongly suggests a high potential for off-target interactions, particularly with protein kinases. The acetyl group at the 6-position is likely to confer significant biological activity, making a thorough selectivity profiling essential. The experimental workflows and protocols provided in this guide offer a robust framework for researchers to systematically investigate the cross-reactivity of this compound, thereby enabling a comprehensive understanding of its biological effects and therapeutic potential.
References
Evaluating the Efficacy of 6-Acetyl-2(3H)-benzothiazolone-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anti-cancer properties. This guide provides a comparative evaluation of the efficacy of inhibitors based on the 6-Acetyl-2(3H)-benzothiazolone core structure. We will delve into their inhibitory activities against key oncogenic kinases, compare their performance with established alternatives, and provide detailed experimental methodologies to support further research and development.
Overview of this compound-Based Inhibitors
While this compound itself is primarily a chemical intermediate, its derivatives have emerged as promising inhibitors of critical signaling pathways implicated in cancer progression, notably the PI3K/Akt/mTOR and VEGFR-2 pathways. The acetyl group at the 6-position serves as a versatile handle for synthetic modifications, leading to a diverse range of compounds with varying potencies and selectivities.
Comparative Efficacy Against Key Kinase Targets
This section compares the in vitro efficacy of representative this compound-based inhibitors against their putative molecular targets, Phosphoinositide 3-kinase beta (PI3Kβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), alongside clinically relevant alternative inhibitors.
PI3Kβ Inhibition
Table 1: Comparison of PI3Kβ Inhibitor Efficacy
| Inhibitor Class | Compound | PI3Kβ IC50 (nM) | Target Class | Development Stage |
| Benzothiazole Derivative | Compound 11 (2-(4-morpholinyl)-6-(1-naphthyl)-benzothiazole) | 15 | PI3Kβ-selective | Preclinical |
| Alternative | GDC-0941 (Pictilisib) | 33 | Pan-PI3K | Clinical Trials[1] |
| Alternative | AZD8186 | 4 | PI3Kβ/δ inhibitor | Clinical Trials |
| Alternative | GSK2636771 | 4 | PI3Kβ-selective | Clinical Trials |
Note: Data for Compound 11 is derived from a study on novel benzothiazole derivatives as selective PI3Kβ inhibitors. GDC-0941, AZD8186, and GSK2636771 are established PI3K inhibitors included for comparative purposes.
VEGFR-2 Inhibition
Table 2: Comparison of VEGFR-2 Inhibitor Efficacy
| Inhibitor Class | Compound | VEGFR-2 IC50 (nM) | Target Class | Development Stage |
| Benzothiazole Derivative | Hybrid 4a | 91 | Multi-kinase | Preclinical |
| Alternative | Sorafenib | 90 | Multi-kinase | Approved[2][3] |
| Alternative | Sunitinib | 9 | Multi-kinase | Approved[2][3] |
| Alternative | Lenvatinib | 4 | Multi-kinase | Approved[2][4] |
Note: Data for Hybrid 4a is from a study on 2-aminobenzothiazole hybrids. Sorafenib, Sunitinib, and Lenvatinib are FDA-approved multi-kinase inhibitors targeting VEGFR-2, included for comparison.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors are provided below.
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
PI3Kβ Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kits for measuring kinase activity.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus a more potent inhibitor will result in a higher luminescent signal.
Materials:
-
Recombinant human PI3Kβ enzyme.
-
PI3K lipid substrate (e.g., PIP2).
-
5x Kinase Assay Buffer.
-
ATP solution.
-
Test compounds (this compound derivatives and alternatives) dissolved in DMSO.
-
ADP-Glo™ or Kinase-Glo® MAX Assay Kit.
-
White 96-well assay plates.
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the PI3Kβ enzyme in 1x Kinase Assay Buffer.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the PI3K lipid substrate.
-
Assay Plate Setup:
-
Add the master mix to each well of a white 96-well plate.
-
Add the diluted test compounds to the appropriate wells.
-
For the positive control (100% activity), add 1x Kinase Assay Buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add 1x Kinase Assay Buffer.
-
-
Kinase Reaction: Initiate the reaction by adding the diluted PI3Kβ enzyme to the test and positive control wells. Add 1x Kinase Assay Buffer to the blank wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Subtract the blank reading from all other measurements. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is similar to the PI3Kβ assay and is adapted from commercially available kits.[5][6][7]
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is quantified by the reduction in substrate phosphorylation, measured via luminescence.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged).
-
5x Kinase Buffer.
-
ATP solution.
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1)).
-
Test compounds dissolved in DMSO.
-
Kinase-Glo® MAX reagent.
-
White 96-well assay plates.
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Buffer and serial dilutions of the test compounds as described for the PI3Kβ assay.
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and the PTK substrate.
-
Plate Setup: Add the master mixture to each well. Add the diluted test compounds, positive control (DMSO vehicle), and blank (no enzyme) to the respective wells.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing the effect of the inhibitors on cell viability.[8][9][10][11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, MCF-7).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear, flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of inhibitors on cell migration.[13][14][15]
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. Inhibitors of cell migration will slow down this process.
Materials:
-
Adherent cancer cell line.
-
Complete cell culture medium.
-
Serum-free medium.
-
Sterile p200 pipette tip or a specialized wound healing insert.
-
Microscope with a camera.
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 24-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing the test compound at a non-toxic concentration (determined from the MTT assay). Include a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time and compare the migration rates between treated and control cells.
Conclusion
Derivatives of this compound represent a promising class of kinase inhibitors with demonstrated efficacy against PI3Kβ and VEGFR-2 in preclinical studies. The comparative data presented in this guide highlights their potential to rival or exceed the potency of some existing clinical candidates. The provided experimental protocols offer a robust framework for the continued investigation and optimization of these compounds. Further structure-activity relationship studies are warranted to enhance their selectivity and pharmacokinetic properties, paving the way for their potential development as novel anti-cancer therapeutics.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. clyte.tech [clyte.tech]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
Benchmarking 6-Acetyl-2(3H)-benzothiazolone synthesis against other methods
For researchers and professionals in drug development, the efficient synthesis of benzothiazole scaffolds is a critical endeavor due to their prevalence in a wide range of biologically active compounds. This guide provides a head-to-head comparison of synthetic methods for 6-Acetyl-2(3H)-benzothiazolone, a key intermediate in the development of various pharmaceutical agents. We will objectively compare a conventional thermal method with a modern microwave-assisted approach, providing the necessary experimental data and protocols to inform your synthetic strategy.
Performance Comparison of Synthesis Methods
The choice of a synthetic route often involves a trade-off between reaction time, yield, and energy consumption. The following table summarizes the quantitative data for the conventional and microwave-assisted synthesis of a precursor, 1,3-benzothiazol-2(3H)-one, which can be subsequently acylated to form the target compound.
| Metric | Conventional Heating Method | Microwave-Assisted Method |
| Starting Materials | 2-Aminothiophenol, Urea | 2-Aminothiophenol, Urea |
| Reaction Temperature | 180°C | 140°C |
| Reaction Time | 24 hours | 10 minutes |
| Yield | 71% | 85% |
| Energy Source | Oil Bath | Microwave Irradiation |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Synthesis of 1,3-benzothiazol-2(3H)-one (Precursor)
Conventional Heating Method [1]
A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 180°C in an oil bath and stirred for 24 hours. The reaction mixture is then poured into crushed ice. The resulting solid precipitate is collected by suction filtration, washed with water, dried, and crystallized from water to yield the final product.
Microwave-Assisted Method [1][2]
A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 140°C and stirred for 10 minutes under microwave irradiation. The reaction mixture is subsequently poured into crushed ice. The precipitated solid is collected by suction filtration, washed with water, dried, and crystallized from water to afford the product. This method has been shown to be a rapid and efficient alternative to conventional heating, significantly shortening reaction times.[2]
Synthesis of this compound
The synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives can also be achieved under microwave irradiation, offering a more efficient route compared to traditional methods.[2] While the specific acetylation of the unsubstituted 1,3-benzothiazol-2(3H)-one at the 6-position is a subsequent step, the initial formation of the core ring structure is a critical benchmark.
Visualizing the Synthetic Workflow
To further clarify the process, the following diagrams illustrate the general experimental workflow for the synthesis of 2(3H)-benzothiazolone derivatives.
Caption: General experimental workflow for the synthesis of 2(3H)-benzothiazolone.
Alternative Synthetic Approaches
While the direct comparison above focuses on the cyclization to form the core benzothiazolone ring, it is important to note that other methods exist for the synthesis of the broader benzothiazole family. These often involve the condensation of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, ketones, or carboxylic acids and their derivatives.[3][4][5] Additionally, intramolecular cyclization of thiobenzanilides (Jacobson Synthesis) or the reaction of 2-haloanilines with dithiocarbamates represent alternative strategies for constructing the benzothiazole scaffold.[6][7] These alternative routes can be considered for the synthesis of specifically substituted benzothiazoles and may offer advantages depending on the desired substitution pattern and available starting materials.
For instance, a metal-free or transition-metal-catalyzed reaction of 2-haloanilines with dithiocarbamates can produce 2-aminobenzothiazoles in high yields.[6] Another approach involves the reaction of 2-aminothiophenol with aldehydes, which can be catalyzed by a variety of systems, including ionic liquids, nanoparticles, and acid catalysts, to form 2-substituted benzothiazoles.[4] The selection of the most appropriate method will depend on a careful evaluation of factors such as substrate scope, reaction conditions, and overall efficiency.
References
- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 2. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 6-Acetyl-2(3H)-benzothiazolone Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Acetyl-2(3H)-benzothiazolone derivatives, focusing on their performance in preclinical studies. We present a synthesis of experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed methodologies for key experiments and visual representations of relevant biological pathways.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies on this compound and related benzothiazole derivatives, offering a clear comparison of their biological activities.
Table 1: Anticancer Activity of this compound Chalcone Derivatives
Chalcone derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound ID | Substitution on Chalcone Moiety | Cell Line | IC50 (µM) |
| 3b | 3-Methoxy | BV-173 (Human B-cell precursor leukemia) | 9.7[1] |
| 3c | 4-Methoxy | BV-173 | 22.5[1] |
| 3d | 3,4-Dimethoxy | BV-173 | 10.9[1] |
| 3e | 3,4,5-Trimethoxy | BV-173 | 94.3[1] |
| 3g | 3,4-Methylenedioxy | BV-173 | 148.3[1] |
Table 2: Anticancer and Anti-Inflammatory Activity of 2-Substituted Benzothiazole Derivatives
While not 6-acetyl derivatives, these 2-substituted benzothiazoles provide insight into the broader potential of the benzothiazole scaffold. Their activity against hepatocellular carcinoma and their mechanism of action in inflammation are noteworthy.
| Compound | Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) |
| Compound A | HepG2 (Hepatocellular Carcinoma) | 56.98[2][3] | 38.54[2][3] |
| Compound B | HepG2 | 59.17[2][3] | 29.63[2][3] |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
Various benzothiazole derivatives have been screened for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Type | Microorganism | MIC (µg/mL) |
| Mannich bases of 6-benzoyl-2(3H)-benzothiazolone (Compounds 3a, 3b, 3h, 3i) | Mycobacterium tuberculosis H37RV | 64[4] |
| Mannich base of 6-benzoyl-2(3H)-benzothiazolone (Compound 3d) | Pseudomonas aeruginosa (clinical isolate) | 256[4] |
| Mannich base of 6-benzoyl-2(3H)-benzothiazolone (Compound 3e) | Klebsiella pneumoniae | 256[4] |
| Benzothiazole arylidine derivatives (Compounds 5a-e) | Bacteria | 4-20 (µmol L⁻¹)[5] |
| Pyrrolo[2,1-b][1][6]benzothiazole derivatives (Compounds 9a-e) | Bacteria | -[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
Synthesis of this compound
The parent compound, this compound, can be synthesized via the Friedel-Crafts acylation of 2(3H)-benzothiazolone.
Procedure:
-
To a solution of 2(3H)-benzothiazolone (0.04 mol) in a suitable solvent, add acetyl chloride (0.06 mmol).
-
The reaction mixture is then treated with a Lewis acid catalyst, such as aluminum chloride.
-
The mixture is stirred at room temperature for a specified time to allow the reaction to proceed.
-
Upon completion, the reaction mixture is poured onto ice, and concentrated hydrochloric acid is added.
-
The crude product is collected by filtration, air-dried, and can be further purified by crystallization from a solvent like ethanol.[1]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10⁴ cells per well) and allowed to attach overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[7]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Procedure:
-
Animal Acclimatization: Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least a week before the experiment.[8]
-
Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to different groups of rats, typically orally or intraperitoneally.[8][9]
-
Induction of Edema: After a set period (e.g., 30-60 minutes), a subsiding dose of carrageenan (e.g., 1% solution) is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Anti-inflammatory signaling pathway inhibited by benzothiazolone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Bioisosteres: A Comparative Guide to Alternative Scaffolds for 6-Acetyl-2(3H)-benzothiazolone in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. The 6-acetyl-2(3H)-benzothiazolone scaffold has served as a valuable starting point in the design of various biologically active molecules. However, the exploration of alternative molecular frameworks through bioisosteric replacement and scaffold hopping presents a strategic avenue to overcome potential liabilities and unlock new pharmacological potential. This guide provides an objective comparison of key alternative scaffolds to this compound, supported by experimental data and detailed methodologies.
The benzothiazolone core, while a privileged structure in medicinal chemistry, can be systematically modified to enhance physicochemical properties, modulate biological activity, and generate novel intellectual property. This guide focuses on two primary bioisosteric replacements for the benzothiazole ring system: benzoxazoles and benzimidazoles. These scaffolds, by replacing the sulfur atom with oxygen or nitrogen, respectively, offer nuanced alterations in electronics, lipophilicity, and hydrogen bonding capacity, which can profoundly impact their interaction with biological targets.
Comparative Biological Activity of Core Scaffolds
| Scaffold | Derivative Example | Biological Activity | Key Findings | Reference |
| This compound | This compound | Anticonvulsant, Potential Kinase Inhibitor | The parent scaffold for comparison. The 6-acetyl group provides a key interaction point and a handle for further derivatization. | [1] |
| 6-Acetyl-2(3H)-benzoxazolone | 6-acetyl-2(3H)-benzoxazolone | Anticonvulsant, Anti-inflammatory, Analgesic | A direct bioisostere, the synthesis of which has been reported.[2] Derivatives have shown significant anti-inflammatory and analgesic properties.[3] | [1][4] |
| 6-Acetyl-2(3H)-benzimidazolone | (Hypothetical) | Potential Kinase Inhibitor, Antifungal | Benzimidazole derivatives are known to possess a wide range of biological activities, including antifungal and kinase inhibitory effects.[5] | [5] |
Key Signaling Pathways Targeted
Benzothiazole derivatives and their bioisosteres have been shown to modulate several critical signaling pathways implicated in a range of diseases, from cancer to bacterial infections.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several studies have demonstrated that benzothiazole derivatives can act as potent inhibitors of this pathway, inducing apoptosis in cancer cells.[8][9][10] The mechanism often involves the downregulation of key proteins such as PI3K and AKT.[9][10]
Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzothiazolone scaffolds.
Gac/Rsm Signaling Pathway in Pseudomonas aeruginosa
The Gac/Rsm (Global regulator of antibiotic and cyanide/regulator of secondary metabolism) two-component system is a crucial signaling pathway in Pseudomonas aeruginosa that controls the expression of virulence factors and biofilm formation.[3][11] Benzothiazole derivatives have been identified as potent inhibitors of this pathway, acting as antibacterial synergists and attenuating the pathogenicity of this opportunistic pathogen.[12]
Figure 2: Inhibition of the Gac/Rsm signaling pathway in P. aeruginosa by benzothiazolone scaffolds.
Experimental Protocols
Synthesis of 6-Acetyl-2(3H)-benzoxazolone
A common method for the synthesis of 6-acetyl-2(3H)-benzoxazolone involves the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[3]
Materials:
-
2(3H)-benzoxazolone
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dimethylformamide (DMF)
-
Appropriate solvents for reaction and workup (e.g., dichloromethane, water)
Procedure:
-
A complex of aluminum chloride and dimethylformamide is prepared in a suitable solvent.
-
2(3H)-benzoxazolone is added to the reaction mixture.
-
Acetyl chloride is added dropwise at a controlled temperature.
-
The reaction is stirred at room temperature or heated as required, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 6-acetyl-2(3H)-benzoxazolone.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5 to 100 µM) and a vehicle control (DMSO).[8]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: Remove the medium and add 200 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.
Conclusion
The exploration of bioisosteric scaffolds such as benzoxazolones and benzimidazoles offers a promising strategy for the development of novel therapeutic agents that build upon the foundation of the this compound core. By understanding the nuanced effects of heteroatom substitution on biological activity and leveraging detailed experimental protocols, researchers can rationally design and synthesize next-generation compounds with improved pharmacological profiles. The continued investigation into the modulation of key signaling pathways like PI3K/AKT/mTOR and Gac/Rsm by these scaffolds will undoubtedly pave the way for new and effective treatments for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Acetyl-2(3H)-benzoxazolone | 54903-09-2 | Benchchem [benchchem.com]
- 4. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. jchr.org [jchr.org]
- 11. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Acetyl-2(3H)-benzothiazolone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Acetyl-2(3H)-benzothiazolone, a compound frequently used in pharmaceutical research.
Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified with specific risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
Precautionary Measures:
A safety data sheet (SDS) for this compound from Fisher Scientific outlines several key precautionary statements that must be followed.[1]
-
Prevention:
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
-
Response:
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
-
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Store locked up.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The primary recommendation is to dispose of the chemical waste through an approved waste disposal plant.[1]
Experimental Workflow for Disposal:
Detailed Methodologies:
-
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Proper segregation prevents potentially hazardous chemical reactions.
-
Waste Container:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard symbols.
-
-
Waste Accumulation:
-
Carefully transfer the waste into the designated container, avoiding spills and the creation of dust.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Contacting a Licensed Waste Disposal Service:
-
Your institution's EHS department will have a contract with a licensed chemical waste disposal company.
-
Follow your institution's procedures for requesting a chemical waste pickup. This typically involves submitting an online or paper form detailing the chemical name, quantity, and location.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of.
-
Complete any waste manifest or transfer forms provided by the waste disposal service. This documentation is a legal requirement and crucial for regulatory compliance.
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for 6-Acetyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Acetyl-2(3H)-benzothiazolone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3, targeting the respiratory system[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) and a face shield if there is a potential for splashing.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and consider a disposable gown.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols may be generated, respiratory protection is required. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[1]
-
Verify that an eyewash station and safety shower are accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
Contaminated materials and the chemical itself must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be clearly marked as "Hazardous Waste" with the full chemical name: this compound.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Management:
-
In case of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.
-
Place the absorbed material into a suitable container for hazardous waste disposal.
-
-
Final Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
